5-(Benzyloxy)-2-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUZAMBWZEFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of 5-(Benzyloxy)-2-methylphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures.[1][2][3] At the core of this Nobel Prize-winning reaction are organoboron compounds, with arylboronic acids being among the most crucial reagents due to their stability, low toxicity, and high functional group tolerance.[1]
This compound is a highly valuable building block within this class. Its trifunctional nature—featuring a boronic acid for coupling, a methyl group that introduces steric and electronic effects, and a benzyloxy protecting group for a latent phenol functionality—allows for the intricate and strategic synthesis of complex molecular architectures. This guide, intended for the practicing scientist, provides a comprehensive overview of a field-proven synthetic protocol, detailed characterization methodologies, and the underlying scientific principles governing its preparation and validation.
Part 1: Synthesis and Mechanistic Insights
The synthesis of arylboronic acids is a well-established field, yet success hinges on careful execution and an understanding of the reaction mechanism. The most robust and widely used method for preparing this compound involves the formation of an organometallic intermediate from its corresponding aryl halide, followed by quenching with a boron electrophile and subsequent hydrolysis.[4][5]
Synthetic Strategy: The Grignard Approach
The chosen synthetic route proceeds via a Grignard reagent. This classic organometallic approach offers reliability and scalability. The key steps involve:
-
Formation of the Grignard Reagent: Reaction of the starting material, 1-(benzyloxy)-4-bromo-2-methylbenzene, with magnesium metal in an ethereal solvent to form the arylmagnesium bromide.
-
Borylation: Nucleophilic attack of the Grignard reagent on a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, at low temperatures.[6][7]
-
Hydrolysis: Acidic workup to hydrolyze the intermediate boronate ester to the final boronic acid.
This entire process is predicated on the umpolung (polarity reversal) of the aromatic carbon, transforming it from an electrophilic site in the aryl bromide to a potent nucleophile in the Grignard reagent.
Experimental Protocol
This protocol details the synthesis from 1-(benzyloxy)-4-bromo-2-methylbenzene. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the Grignard reagent.
| Step | Reagent/Material | Quantity (10 mmol scale) | Molar Equiv. | Notes |
| 1. Grignard Formation | 1-(Benzyloxy)-4-bromo-2-methylbenzene | 2.77 g | 1.0 | Starting material. Must be dry. |
| Magnesium turnings | 267 mg | 1.1 | Activated prior to use. | |
| Anhydrous Tetrahydrofuran (THF) | 30 mL | - | Solvent. | |
| Iodine | 1 crystal | catalytic | To initiate the reaction. | |
| 2. Borylation | Triisopropyl borate | 3.46 mL (2.82 g) | 1.5 | Electrophile. Added slowly at low temp. |
| Anhydrous Tetrahydrofuran (THF) | 10 mL | - | To dissolve the borate ester. | |
| 3. Hydrolysis & Workup | Hydrochloric Acid (2 M aqueous) | ~20 mL | - | For hydrolysis and pH adjustment. |
| Diethyl ether or Ethyl acetate | 50 mL | - | For extraction. | |
| Brine (saturated NaCl solution) | 20 mL | - | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a stream of inert gas. Add the magnesium turnings to the flask.
-
Grignard Initiation: Add a solution of 1-(benzyloxy)-4-bromo-2-methylbenzene and a single crystal of iodine in 10 mL of anhydrous THF to the dropping funnel. Add a small portion (~1-2 mL) of this solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve the triisopropyl borate in 10 mL of anhydrous THF and add this solution to the dropping funnel. Add the borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise above -60 °C.[7] Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Synthetic Workflow Diagram
Caption: Synthetic pathway from aryl bromide to purified boronic acid.
Purification: A Critical Step
Crude arylboronic acids often contain impurities, including boroxines (cyclic anhydrides formed by dehydration) and deboronated byproducts.[8] Purification is therefore essential.
-
Acid-Base Extraction: This is a highly effective method.[9] The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid deprotonates to form a water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then separated, cooled in an ice bath, and re-acidified (e.g., with 2 M HCl) to precipitate the pure boronic acid, which can be collected by filtration.
-
Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) can yield highly crystalline material.[10][11]
Part 2: Comprehensive Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a complete analytical profile.
Data Presentation: Expected Analytical Profile
The following tables summarize the expected data for this compound (MW: 242.08 g/mol ).[12]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | s (broad) | 2H | B(OH)₂ |
| ~ 7.55 | d | 1H | Ar-H (ortho to B(OH)₂) |
| ~ 7.45 - 7.30 | m | 5H | Phenyl H's of Benzyl |
| ~ 7.05 | dd | 1H | Ar-H (meta to B(OH)₂) |
| ~ 6.95 | d | 1H | Ar-H (para to B(OH)₂) |
| ~ 5.10 | s | 2H | -O-CH₂-Ph |
| ~ 2.40 | s | 3H | Ar-CH₃ |
Note: The B(OH)₂ protons are exchangeable with D₂O. Chemical shifts are estimations based on analogous structures and may vary slightly.[13][14]
Table 2: Predicted Spectroscopic and Physical Data
| Technique | Expected Result | Interpretation |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~160 (C-O), ~137 (Ar C), ~135-115 (Ar C-H), ~70 (-OCH₂-), ~20 (-CH₃) | Confirms the carbon skeleton and functional groups. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z ≈ 241.1 | Confirms the molecular weight of the parent compound. |
| FT-IR (KBr Pellet, cm⁻¹) | 3400-3200 (broad), 3030, 2920, 1610, 1450, 1350 | O-H stretch (B(OH)₂), Ar C-H stretch, Alkyl C-H stretch, Ar C=C stretch, B-O stretch. |
| Melting Point | ~ 130-140 °C | Range indicates purity. Similar compounds melt in this range.[15] |
| Appearance | White to off-white crystalline powder | Typical appearance for a pure arylboronic acid.[15] |
Characterization Workflow Diagram
Caption: Logical flow for the analytical validation of the final product.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][16] It enables the synthesis of complex biaryl compounds that are scaffolds for pharmaceuticals and advanced materials. The benzyloxy group can be readily cleaved in a subsequent step (e.g., via hydrogenolysis) to unmask a phenol, providing another handle for further functionalization. The 2-methyl group provides steric bulk that can influence the dihedral angle of the resulting biaryl system, a critical parameter in drug design for modulating protein-ligand interactions.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By following the detailed experimental protocol, which is rooted in established organometallic principles, researchers can reliably prepare this valuable synthetic intermediate. The comprehensive characterization workflow ensures the final product's identity and purity are validated against established spectroscopic and physical benchmarks. The strategic application of this reagent in Suzuki-Miyaura coupling reactions opens avenues for the efficient construction of complex molecules, underscoring its importance for professionals in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. This compound | 1451391-56-2 | Benchchem [benchchem.com]
- 13. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 14. p-Toluic acid(99-94-5) 1H NMR [m.chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
5-(Benzyloxy)-2-methylphenylboronic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 5-(Benzyloxy)-2-methylphenylboronic acid
This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 1451391-56-2), a key intermediate in organic synthesis and drug development.[1][2] As researchers and professionals in the field, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.
The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the spectroscopic characterization of this and related arylboronic acids.
Molecular Structure and Spectroscopic Overview
This compound is a multifunctional compound featuring a trisubstituted aromatic ring, a benzyloxy ether linkage, a methyl group, and the critical boronic acid moiety. Each of these features imparts a distinct and identifiable signature across various spectroscopic techniques.
The structural complexity necessitates a multi-pronged analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies key functional groups and bonding, and Mass Spectrometry (MS) confirms the molecular weight and offers insights into fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, both ¹H and ¹³C NMR provide unambiguous evidence of the substitution pattern and the presence of key functional groups. Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR can also be a useful tool for studying the hybridization state and binding interactions of the boronic acid moiety.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling provides information about neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and may exchange with residual water in the solvent. Their chemical shift is highly dependent on concentration and temperature. |
| ~7.30 - 7.50 | Multiplet | 5H | C₆H₅ (benzyl) | Protons of the monosubstituted phenyl ring of the benzyl group appear as a complex multiplet in their characteristic aromatic region. |
| ~7.25 | Doublet | 1H | H-6 | This proton is ortho to the boronic acid group and shows coupling to H-4. |
| ~6.85 | Doublet | 1H | H-4 | This proton is ortho to the benzyloxy group and shows coupling to H-6. |
| ~6.80 | Singlet | 1H | H-3 | This proton is situated between the methyl and benzyloxy groups and appears as a singlet due to a lack of adjacent protons for coupling. |
| ~5.10 | Singlet | 2H | O-CH₂-Ph | The benzylic protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a sharp singlet. |
| ~2.20 | Singlet | 3H | Ar-CH₃ | The methyl group protons attached to the aromatic ring appear as a singlet in the aliphatic region. |
Expertise & Causality: The choice of DMSO-d₆ as a solvent is strategic. It is capable of dissolving the polar boronic acid, and the acidic B(OH)₂ protons are often clearly visible, unlike in CDCl₃ where they can be very broad or exchange completely. A D₂O exchange experiment would confirm the assignment of the B(OH)₂ protons, as they would disappear from the spectrum upon addition of D₂O.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the 110-160 ppm range.[6]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-5 | Aromatic carbon attached to the electron-donating benzyloxy group, resulting in a downfield shift. |
| ~137.5 | C-q (benzyl) | Quaternary carbon of the benzyl group's phenyl ring, attached to the CH₂ group. |
| ~135.0 | C-2 | Aromatic carbon bearing the methyl substituent. |
| ~132.0 | C-6 | Aromatic carbon ortho to the boronic acid group. |
| ~128.5 | C-m (benzyl) | Meta carbons of the benzyl group's phenyl ring. |
| ~128.0 | C-p (benzyl) | Para carbon of the benzyl group's phenyl ring. |
| ~127.8 | C-o (benzyl) | Ortho carbons of the benzyl group's phenyl ring. |
| ~120.0 | C-1 (C-B) | The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation from the boron nucleus. Its chemical shift is highly variable. |
| ~118.0 | C-4 | Aromatic carbon shielded by the ortho/para directing benzyloxy group. |
| ~115.0 | C-3 | Aromatic carbon shielded by the ortho/para directing benzyloxy group. |
| ~69.5 | O-CH₂-Ph | The benzylic carbon, deshielded by the adjacent oxygen atom. |
| ~20.0 | Ar-CH₃ | The methyl carbon, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | B(OH)₂ |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Ar-H |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃, -CH₂- |
| 1610, 1580, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | B-O Stretch | B-O |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Ar-H |
Authoritative Grounding: The interpretation of aromatic IR spectra relies on well-established correlation tables. The presence of C-H stretches above 3000 cm⁻¹ is a clear indicator of unsaturation (aromatic or alkene), while the complex pattern in the 1600-1450 cm⁻¹ region is a hallmark of an aromatic ring.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization gives valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[8]
Trustworthiness & Causality: A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[9][10] This can complicate the spectrum, often showing a peak corresponding to the trimer minus water, in addition to the desired molecular ion. Method development is key to minimizing this phenomenon.[11]
Expected Data (ESI-MS, Positive Ion Mode):
-
Molecular Ion: [M+H]⁺ at m/z 243.1
-
Sodium Adduct: [M+Na]⁺ at m/z 265.1
-
Loss of Water: [M+H - H₂O]⁺ at m/z 225.1
-
Major Fragments:
-
m/z 91.1 (Tropylium ion): This is a very common and stable fragment corresponding to [C₇H₇]⁺, formed by the cleavage of the benzylic C-O bond.
-
m/z 151.1: This fragment corresponds to the [M - C₇H₇]⁺ ion, resulting from the loss of the benzyl group.
-
Caption: Key fragmentation pathways for this compound in ESI-MS.
Experimental Protocols
To ensure data reproducibility and integrity, standardized protocols are essential.
General Workflow
Caption: General experimental workflow for spectroscopic analysis.
Step-by-Step Methodologies
A. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).
-
-
D₂O Exchange (Optional): Remove the sample, add 1-2 drops of deuterium oxide (D₂O), shake well, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.
B. IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
C. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound in methanol (~1 mg/mL). Dilute this stock solution with a 50:50 mixture of acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The acid helps promote protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using the manufacturer's recommended standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to typical values for small molecules.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Spectrum Collection: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
References
- 1. This compound | 1451391-56-2 | Benchchem [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-(Benzyloxy)-2-methylphenylboronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2-methylphenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its properties, synthesis, reactivity, and handling.
Core Molecular Attributes and Physicochemical Properties
This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy group at the 5-position and a methyl group at the 2-position.[1] This substitution pattern imparts specific steric and electronic properties that govern its reactivity and potential applications.
Structural and General Information
| Property | Value |
| IUPAC Name | (5-(Benzyloxy)-2-methylphenyl)boronic acid |
| CAS Number | 1451391-56-2[1] |
| Molecular Formula | C₁₄H₁₅BO₃[2] |
| Molecular Weight | 242.08 g/mol [2] |
| Appearance | White to off-white solid (typical) |
| Purity | Commercially available with ≥97% purity[3][4] |
Note on Molecular Weight: While some sources may cite a molecular weight of 256.11 g/mol , the value of 242.08 g/mol corresponding to the molecular formula C₁₄H₁₅BO₃ is the more consistently reported and accurate value in chemical supplier databases.[1][2]
Solubility and Stability
Arylboronic acids, in general, exhibit moderate solubility in polar organic solvents and are sparingly soluble in nonpolar solvents.[5] this compound is expected to be soluble in solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used in reactions involving this reagent. It is important to note that boronic acids can undergo dehydration to form boroxines, which are cyclic trimers.[6] Therefore, storage in a dry environment is recommended.[2]
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published in publicly available databases, the expected spectral characteristics can be inferred from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), a singlet for the methyl group on the phenyl ring (around 2.5 ppm), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon attached to the boron atom will have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.[7][8][9][10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the benzyloxy group, or the entire boronic acid moiety.[6][11][12]
Synthesis and Reactivity
The synthesis of arylboronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis.[11][13] For this compound, a plausible synthetic route would start from 1-(benzyloxy)-4-bromo-2-methylbenzene.
General Synthetic Workflow for Arylboronic Acids
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most significant application of this compound is its role as a key building block in the Suzuki-Miyaura cross-coupling reaction.[14] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[15] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like this compound is as follows:
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, or XPhos).
-
Solvent Addition and Degassing: Add an anhydrous and degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous solution to remove inorganic salts.
-
Purification: The crude product is then purified by column chromatography, recrystallization, or other suitable methods.
The choice of catalyst, ligand, base, and solvent is crucial and depends on the specific substrates being coupled. The benzyloxy and methyl groups on this compound can influence the electronic and steric environment of the reaction, potentially affecting reaction rates and yields.
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids and their derivatives are of growing interest in medicinal chemistry.[16] The boronic acid moiety can act as a pharmacophore, interacting with biological targets, or serve as a versatile synthetic handle for the construction of complex bioactive molecules.
While specific biological activities for this compound are not extensively documented, its utility as a building block for synthesizing molecules with potential therapeutic applications is clear. The biaryl structures formed via Suzuki-Miyaura coupling are common scaffolds in many approved drugs. Furthermore, boronic acids themselves have shown promise as inhibitors of various enzymes.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential. Based on the safety data for structurally related compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] As boronic acids can be sensitive to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Safety: this compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most accurate and up-to-date safety information.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. Its unique substitution pattern offers specific steric and electronic properties that can be leveraged in the design and synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe use in a research and development setting.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl alcohol [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. raineslab.com [raineslab.com]
- 14. This compound | 1451391-56-2 | Benchchem [benchchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-(Benzyloxy)-2-methylphenylboronic acid (CAS: 1451391-56-2): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2-methylphenylboronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical and physical properties, explore its primary applications with a focus on the Suzuki-Miyaura cross-coupling reaction, and discuss its potential in the realms of enzyme inhibition and materials science. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Compound Profile and Physicochemical Properties
This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a benzyloxy and a methyl group. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable reagent in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1451391-56-2 | [1] |
| Molecular Formula | C₁₄H₁₅BO₃ | |
| Molecular Weight | 242.08 g/mol | |
| IUPAC Name | (5-(Benzyloxy)-2-methylphenyl)boronic acid | |
| Synonyms | (2-Methyl-5-(phenylmethoxy)phenyl)boronic acid | |
| Melting Point | Estimated: 105-110 °C (based on 2-(Benzyloxy)phenylboronic acid) | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, THF, and DMF. | [3] |
| Appearance | Typically a white to off-white solid. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most significant application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and substituted aromatic compounds.[4] These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (or triflate), forming an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl bromide, this compound, palladium(II) acetate, JohnPhos, and potassium carbonate.
-
Add anhydrous DMF to the vial and seal it.
-
Place the vial in a microwave reactor and heat the mixture to the desired temperature (typically 80-150 °C) for a specified time (usually 10-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Figure 2: General Workflow for a Microwave-Assisted Suzuki-Miyaura Coupling.
Emerging Applications: Beyond Cross-Coupling
The utility of this compound and related boronic acids extends beyond their role in C-C bond formation. The unique chemistry of the boronic acid moiety opens doors to applications in medicinal chemistry and materials science.
Enzyme Inhibition: Targeting Serine Proteases
Boronic acids are known to be potent reversible inhibitors of serine proteases. The boron atom acts as a Lewis acid and can form a stable, covalent adduct with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Caption: Figure 3: Mechanism of Serine Protease Inhibition by a Boronic Acid.
This inhibitory mechanism makes boronic acid-containing compounds, potentially including derivatives of this compound, attractive candidates for the development of therapeutic agents targeting diseases where serine proteases are dysregulated, such as inflammation, cancer, and viral infections.
Materials Science: Functional Polymers and Sensors
The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the development of "smart" materials. Boronic acid-functionalized polymers can exhibit stimuli-responsive behavior, changing their properties in response to changes in pH or the presence of saccharides. This has led to their use in:
-
Drug Delivery Systems: Polymers that release a therapeutic agent in response to specific glucose concentrations.
-
Biosensors: Electrochemical or fluorescent sensors for the detection of sugars and other diol-containing biomolecules.
-
Self-Healing Materials: Polymers that can repair themselves through the reversible formation of boronate ester crosslinks.
Spectroscopic Characterization
While specific, published spectroscopic data for this compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.[6][7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (multiple signals, ~6.5-7.5 ppm), -CH₂- of benzyloxy group (~5.0 ppm), -CH₃ group (~2.2 ppm), -B(OH)₂ protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), -CH₂- of benzyloxy group (~70 ppm), -CH₃ group (~16 ppm). The carbon attached to the boron atom will have a characteristic chemical shift. |
| FT-IR | O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-O stretching (~1250 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 242. Fragmentation patterns would likely involve loss of the benzyloxy group and other characteristic fragments. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with its primary role in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Its utility, however, extends into the promising fields of medicinal chemistry and materials science, where the unique properties of the boronic acid moiety can be harnessed for the development of novel therapeutics and functional materials. Further research into the specific applications and biological activity of this compound and its derivatives is warranted and holds the potential for significant scientific advancements.
References
- 1. This compound | 1451391-56-2 | Benchchem [benchchem.com]
- 2. o-Tolylboronic acid = 95.0 16419-60-6 [sigmaaldrich.com]
- 3. 2-Methylphenylboronic Acid | 16419-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-(Benzyloxy)-2-methylphenylboronic Acid: A Strategic Building Block for Complex Molecule Synthesis
Abstract
5-(Benzyloxy)-2-methylphenylboronic acid has been established as a cornerstone building block for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique trifecta of structural motifs—an activatable boronic acid, a sterically demanding ortho-methyl group, and a versatile para-benzyloxy protecting group—offers a sophisticated level of control over molecular architecture and functionality. This guide provides a comprehensive technical overview of this reagent, grounded in mechanistic principles and field-proven applications. We will explore its intrinsic properties, delve into the nuances of its reactivity in the Suzuki-Miyaura cross-coupling reaction, and present a robust, self-validating protocol for its use. Furthermore, we will examine its strategic role in the design and synthesis of bioactive molecules, making this a vital resource for researchers, scientists, and drug development professionals.
Table of Contents
-
Introduction: The Strategic Advantage of a Designer Building Block
-
Physicochemical Profile and Handling
-
The Core Application: Mechanistic Insights into the Suzuki-Miyaura Cross-Coupling
-
Causality of Reactivity: The Interplay of Steric and Electronic Effects
-
Field-Proven Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
-
-
Strategic Deprotection of the Benzyloxy Group
-
Application in Bioactive Molecule Synthesis: A Case Study Framework
-
References
Introduction: The Strategic Advantage of a Designer Building Block
The rational design of building blocks is a pivotal element in the successful execution of a synthetic campaign. This compound is a premier example of such a "designer" reagent, where each functional group is strategically placed to impart specific advantages. The ortho-methyl group introduces steric hindrance that can dictate the conformation of the resulting biaryl product by restricting rotation around the newly formed C-C bond.[1][2][3][4] This atropisomeric control is a critical design element in modern drug discovery, where the three-dimensional shape of a molecule is paramount for its interaction with biological targets. Concurrently, the para-benzyloxy group serves as a protected phenol. This allows for the execution of chemistries that would be incompatible with a free hydroxyl group, with the option for a straightforward deprotection in a later synthetic step to unmask a key pharmacophoric feature.[5][6] This inherent duality makes this compound an invaluable tool for creating libraries of complex and diverse molecules.
Physicochemical Profile and Handling
A comprehensive understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value |
| Molecular Formula | C₁₄H₁₅BO₃ |
| Molecular Weight | 242.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-151 °C |
| CAS Number | 871126-27-1 |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Handling and Storage: Like many boronic acids, this compound is susceptible to dehydration to form its corresponding cyclic anhydride, a boroxine. This process can be accelerated by heat and moisture. Therefore, it is imperative to store the reagent in a tightly sealed container in a cool, dry environment. For long-term storage, refrigeration is recommended. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
The Core Application: Mechanistic Insights into the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prevalent application of this compound, prized for its reliability and functional group tolerance in the formation of C-C bonds.
Causality of Reactivity: The Interplay of Steric and Electronic Effects
The success of a Suzuki-Miyaura coupling hinges on the intricate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structure of this compound has a profound influence on this cycle.
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is largely unaffected by the boronic acid's structure.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron to the palladium center. The process is base-activated, forming a more nucleophilic boronate species. The steric bulk of the ortho-methyl group can slow this step. To overcome this, specialized ligands on the palladium catalyst are often employed.[7][8][9][10][11] Ligands with large "bite angles" and steric bulk, such as those from the Buchwald or SPhos families, can facilitate the reaction by creating a more open coordination sphere around the palladium, accommodating the hindered boronic acid.
-
Reductive Elimination: This final step forms the biaryl product and regenerates the palladium(0) catalyst. The ortho-methyl group plays a critical role here, influencing the dihedral angle of the final product due to steric repulsion.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is designed as a self-validating system, with each component and step justified to ensure a high probability of success.
Materials:
-
This compound (1.2 eq) - A slight excess is used to drive the reaction to completion, especially if the aryl halide is precious.
-
Aryl halide (bromide or iodide preferred) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) - A common, air-stable Pd(0) precursor.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%) - A bulky, electron-rich ligand ideal for coupling hindered substrates.[8]
-
Potassium phosphate (K₃PO₄) (2.5 eq) - A moderately strong base effective in activating the boronic acid.
-
Toluene/Water (10:1 mixture) - A biphasic solvent system is often beneficial; water helps to dissolve the base.
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Methodology:
-
System Inerting: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Loading: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.10 eq), and K₃PO₄ (2.5 eq).
-
Solvent Addition: Add the degassed toluene/water mixture via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique (TLC, LC-MS, or GC-MS). Reactions with sterically hindered partners may require longer reaction times.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The brine wash helps to remove any residual water from the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: A validated experimental workflow for Suzuki-Miyaura coupling.
Strategic Deprotection of the Benzyloxy Group
A key feature of this building block is the benzyloxy group, which can be readily removed to reveal a phenol. The most common and clean method for this transformation is catalytic hydrogenolysis.
Protocol: Benzyl Ether Deprotection
-
Dissolve the benzylated biaryl product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product.
Application in Bioactive Molecule Synthesis: A Case Study Framework
While specific proprietary examples are often not in the public domain, we can construct a compelling case study based on the known utility of the resulting structural motifs in medicinal chemistry. For instance, in the design of kinase inhibitors, a biaryl scaffold is a common feature.
Hypothetical Scenario: Synthesis of a Kinase Inhibitor Precursor
-
Objective: Synthesize a biaryl core where one ring is a substituted pyridine (a common element in kinase inhibitors) and the other is the 2-methyl-5-hydroxyphenyl moiety.
-
Strategy:
-
Couple this compound with a suitable bromopyridine derivative using the Suzuki-Miyaura protocol outlined above. The ortho-methyl group will influence the torsional angle between the two rings, which can be critical for fitting into the ATP-binding pocket of the target kinase.
-
Following successful coupling and purification, the benzyloxy group is removed via catalytic hydrogenolysis.
-
-
Outcome: The resulting 2-(pyridin-yl)-6-methylphenol is a versatile intermediate. The phenolic hydroxyl can act as a key hydrogen bond donor, a common interaction in protein-ligand binding. It can also serve as a handle for further functionalization to optimize potency and pharmacokinetic properties. The use of this compound allows for the strategic introduction of this key functionality at a late stage in the synthesis.[5][12]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a powerful and strategically designed building block that offers synthetic chemists a high degree of control over the final molecular architecture. Its ability to introduce a sterically hindered biaryl motif, coupled with the latent functionality of the protected phenol, makes it an invaluable asset in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics. The robust and well-understood reactivity in Suzuki-Miyaura couplings, combined with straightforward deprotection protocols, ensures its continued and widespread application in both academic and industrial research.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Suzuki-Miyaura coupling with substituted phenylboronic acids
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
Introduction: The Enduring Power of the C-C Bond
The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceutical agents, agrochemicals, and advanced materials.[1][2] Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile transformations.[2][3] First reported by Akira Suzuki in 1979, this reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organic halide or pseudohalide.[3] Its practical advantages, including mild reaction conditions, tolerance to a wide range of functional groups, the commercial availability of reagents, and the generation of non-toxic byproducts, have cemented its status as an indispensable tool in both academic research and industrial-scale synthesis.[4][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the nuances and challenges presented by substituted phenylboronic acids. For researchers and drug development professionals, understanding how substituents on the boronic acid partner influence the reaction's outcome is critical for efficient route development, troubleshooting, and the synthesis of novel biaryl compounds.[1][4] We will delve into the reaction mechanism, the critical roles of each component, the profound impact of electronic and steric effects, and provide field-proven protocols to navigate the complexities of this powerful reaction.
The Catalytic Heart: Mechanism and Core Components
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the organic halide (Ar¹-X). This step breaks the carbon-halogen bond and forms a new organopalladium(II) intermediate.[3][6]
-
Transmetalation : This is arguably the most critical and complex step. The organic group from the activated boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic borate species (e.g., [Ar²B(OH)₃]⁻), which then readily engages in the transmetalation.[7][8][9][10] This step is often the rate-determining step of the overall reaction.[7]
-
Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Phenylboronic Acid Substitution
The electronic and steric nature of substituents on the phenylboronic acid can dramatically influence reaction efficiency, often necessitating careful optimization of reaction conditions.
Electronic Effects
The rate of transmetalation is highly dependent on the nucleophilicity of the organic group being transferred from the boron atom.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon attached to the boron, generally leading to faster transmetalation and higher reaction yields.[12] For many standard couplings, EDGs on the boronic acid partner are beneficial.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring.[13] This reduced nucleophilicity can slow the transmetalation step.[12] Furthermore, EWGs increase the acidity of the boronic acid, making it more susceptible to competitive side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[14] In some cases, strong EWGs can lead to the formation of significant amounts of boronic acid homocoupling byproducts.[15] Overcoming these challenges often requires the use of more active catalyst systems, stronger bases, or anhydrous conditions.[16]
Steric Effects
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, presents a significant challenge.[17]
-
Ortho-Substituents: Bulky groups at the position adjacent to the boronic acid can physically impede the approach of the organoboron species to the palladium center during the transmetalation step.[18][19] Di-ortho-substituted phenylboronic acids are particularly challenging substrates.[20][21] Successful coupling with these sterically demanding partners often requires specialized, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that can create a more open coordination sphere around the palladium, facilitating the difficult transmetalation.[17][18][22]
A Practical Guide to Experimental Setup
Executing a successful Suzuki-Miyaura coupling requires careful attention to detail, particularly regarding the exclusion of oxygen, which can deactivate the catalyst.[16]
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid
This protocol serves as a standard baseline and should be optimized for different substrates.
Materials:
-
4-Bromoanisole (1.0 mmol, 1 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg), 4-methoxyphenylboronic acid (182 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276 mg).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[23]
-
Solvent Addition: Degas the toluene and water by bubbling with inert gas for 15-20 minutes. Using syringes, add the degassed toluene (5 mL) and water (1 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[24][25]
Reaction Condition Optimization: A Tabular Guide
The choice of catalyst, ligand, base, and solvent is paramount for success, especially with challenging substrates. The following table provides starting points for various classes of substituted phenylboronic acids.
| Substrate Class (Boronic Acid) | Typical Catalyst/Ligand | Recommended Base(s) | Solvent System(s) | Temperature (°C) | Key Considerations & Insights |
| Electron-Rich / Neutral | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃[25] | Toluene/H₂O, Dioxane/H₂O[6] | 80-100 | Generally robust. Standard conditions are often sufficient. The biphasic system helps dissolve the inorganic base. |
| Electron-Deficient | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃[11] | Dioxane, THF (anhydrous) | 80-110 | Prone to protodeboronation.[14] Stronger bases and more electron-rich, bulky ligands are often needed to accelerate the desired coupling over side reactions. |
| Ortho-Substituted (Sterically Hindered) | XPhos Pd G3, SPhos Pd G2 (precatalysts) | K₃PO₄, KOtBu | Toluene, Dioxane, 2-MeTHF | 100-120 | Steric bulk slows transmetalation.[20] Bulky biarylphosphine ligands are essential to create space at the metal center and promote the reaction.[18][22] |
| Sensitive to Protodeboronation | Pd(OAc)₂ / SPhos | KF, CsF | THF, Dioxane (anhydrous) | 60-90 | Fluoride bases can form more stable borate complexes, mitigating protodeboronation. Using boronic esters (e.g., pinacol esters) can also enhance stability.[11] |
Troubleshooting Common Suzuki-Miyaura Coupling Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure Pd(0) is the active species; if using Pd(II), reduction must occur in situ.[11] Use fresh, high-purity catalyst and ligands. Consider using air-stable precatalysts (e.g., G2, G3 palladacycles).[16] |
| 2. Oxygen Contamination | Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[16][23] | |
| 3. Insufficiently Active Conditions | For challenging substrates (electron-poor, sterically hindered), increase temperature, screen more active ligands (e.g., Buchwald ligands), or try a stronger base (e.g., K₃PO₄). | |
| Protodeboronation | 1. Presence of Protic Sources | Use anhydrous solvents and reagents. |
| 2. Substrate Instability (esp. EWG) | Switch to a boronic ester (pinacol or neopentyl glycol esters) for increased stability.[11] Use fluoride bases (KF, CsF) which can be less hydrolytic. | |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction | Rigorous exclusion of air is critical as O₂ can promote homocoupling.[16] |
| 2. Catalyst System | Some catalyst/ligand combinations are more prone to this side reaction. Screen alternative ligands. | |
| Dehalogenation of Aryl Halide | 1. β-Hydride Elimination (if applicable) | Not typically an issue with aryl halides, but a concern with alkyl halides. |
| 2. Hydrodehalogenation | This side reaction can be promoted by certain bases or impurities. Screen different bases or re-purify starting materials. |
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, offering unparalleled reliability for the construction of biaryl structures. Success with the diverse palette of available substituted phenylboronic acids is not a matter of a single, universal protocol, but rather a deep understanding of the interplay between electronic effects, steric demands, and the judicious selection of reaction components. By appreciating the causality behind experimental choices—from the activation of the boronic acid by the base to the steric matching of ligand and substrate—researchers can effectively troubleshoot difficult couplings and unlock the full synthetic potential of this Nobel Prize-winning reaction.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 24. rsc.org [rsc.org]
- 25. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to the Ortho-Effect in 2-Methylphenylboronic Acid
Abstract
The ortho-effect is a well-established, yet often nuanced, phenomenon in organic chemistry where a substituent at the ortho-position of a benzene ring elicits behavior not predicted by its electronic properties alone. This guide provides an in-depth technical analysis of the ortho-effect as manifested in 2-methylphenylboronic acid. We will dissect the steric and electronic contributions that govern its unique structural and reactive properties. Key consequences, including altered reactivity in Suzuki-Miyaura cross-coupling, shifts in the boroxine-boronic acid equilibrium, and changes to protodeboronation susceptibility, will be examined. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical explanations but also field-proven experimental protocols for characterizing these effects.
Introduction: The Ortho-Effect in Context
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their reactivity is typically governed by a predictable interplay of inductive and resonance effects from substituents on the phenyl ring. However, when a substituent occupies the position adjacent (ortho) to the boronic acid moiety, this predictability breaks down. This deviation is termed the "ortho-effect," a phenomenon driven primarily by steric hindrance that can profoundly alter the molecule's conformation, stability, and reaction kinetics.[2]
In the specific case of 2-methylphenylboronic acid, the seemingly simple methyl group serves as a powerful modulator of the boronic acid's behavior, providing a classic case study for understanding and harnessing this effect.
Mechanistic Deep Dive: Unraveling the Ortho-Effect
The core of the ortho-effect in 2-methylphenylboronic acid is the steric clash between the methyl group and the B(OH)₂ moiety. This interaction forces the boronic acid group to twist out of the plane of the phenyl ring, a conformational change with significant electronic and steric consequences.
Steric Inhibition of Resonance
In an unsubstituted phenylboronic acid, the empty p-orbital of the boron atom can align with the π-system of the benzene ring, allowing for resonance stabilization. This planarity is disrupted in 2-methylphenylboronic acid. The steric repulsion from the ortho-methyl group increases the dihedral angle between the C-B bond and the aromatic ring.[3] This twisting minimizes steric strain but decouples the B(OH)₂ group from the ring's π-system.
This "Steric Inhibition of Resonance" (SIR) prevents the boron's p-orbital from effectively participating in conjugation, which in turn influences the electronic nature of the C-B bond and the Lewis acidity of the boron center.[2][4]
Diagram: Steric Clash and Conformational Change
The following diagram illustrates the steric hindrance forcing the B(OH)₂ group out of the aromatic plane.
Caption: Steric clash in 2-methylphenylboronic acid vs. planar phenylboronic acid.
Consequences of the Ortho-Effect
The conformational constraints imposed by the ortho-methyl group have profound impacts on the key reactions and equilibria involving the boronic acid.
Impact on Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is highly sensitive to steric hindrance. The ortho-methyl group in 2-methylphenylboronic acid can significantly retard the rate of reaction.[5] This is primarily due to two factors:
-
Hindered Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is the rate-determining step in many Suzuki couplings. The steric bulk of the ortho-methyl group impedes the approach of the palladium complex to the boron center, increasing the activation energy of this critical step.[6][7]
-
Altered Electronic Effects: While steric hindrance is the dominant factor, the inhibition of resonance also alters the nucleophilicity of the ipso-carbon, further influencing the kinetics of transmetalation.[1]
These factors often necessitate more forcing reaction conditions (higher temperatures, more active catalysts, or stronger bases) to achieve comparable yields to their meta- or para-substituted counterparts.[8]
| Substrate | Conditions | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | >95 | [9] |
| 2-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 60-70 | [5][10] |
| 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | <10 | [6] |
| Table 1: Comparative yields in Suzuki-Miyaura coupling, demonstrating the impact of ortho-substitution. Data is representative and can vary with the specific coupling partner and conditions. |
Shift in the Boroxine Equilibrium
In non-aqueous or concentrated solutions, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[11][12] The formation of a boroxine from three molecules of boronic acid is an entropically driven process that releases three molecules of water.[13][14]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The steric hindrance from the ortho-methyl group disfavors the formation of the corresponding boroxine. The crowding of three bulky 2-methylphenyl groups around the planar six-membered boroxine ring introduces significant steric strain. Consequently, the equilibrium for 2-methylphenylboronic acid lies further towards the monomeric form compared to phenylboronic acid or 4-methylphenylboronic acid.[13]
Caption: The ortho-effect shifts the equilibrium away from the boroxine trimer.
Protodeboronation Susceptibility
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, representing a loss of the key functional group.[15][16] The reaction can proceed through various mechanisms, often catalyzed by acid or base.[17][18][19] While electronic effects are a major driver (electron-withdrawing groups generally accelerate the reaction), the ortho-effect introduces a complex interplay of steric and electronic factors that can either accelerate or decelerate the process depending on the precise mechanism at play. The twisting of the C-B bond can alter its susceptibility to cleavage.
Experimental Characterization & Validation
To rigorously study the ortho-effect, a combination of spectroscopic and crystallographic techniques is essential. The following protocols provide a self-validating framework for analysis.
Protocol: NMR Spectroscopic Analysis
¹H, ¹³C, and ¹¹B NMR are powerful tools for characterizing 2-methylphenylboronic acid and monitoring its reactivity.
Objective: To confirm structure and assess the equilibrium between boronic acid and boroxine.
Methodology:
-
Sample Preparation: Prepare a ~0.1 M solution of 2-methylphenylboronic acid in a dry, aprotic solvent (e.g., CDCl₃ or THF-d₈) for boroxine analysis, and in a protic solvent (e.g., DMSO-d₆) for monomer analysis.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The protons of the B(OH)₂ group will appear as a broad singlet, which will exchange with D₂O. The aromatic and methyl protons will show characteristic splitting patterns.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The sp²-hybridized boron of the monomeric acid will typically appear around δ 28-30 ppm.[20][21] The sp²-hybridized boron in a boroxine ring appears slightly downfield, often around δ 31-33 ppm. The sp³-hybridized boronate, formed in the presence of a base or diols, will appear significantly upfield (δ 5-9 ppm).[22]
-
Equilibrium Study: To study the boroxine equilibrium, acquire ¹H NMR spectra in CDCl₃ at varying concentrations and temperatures. The ratio of monomer to trimer can be determined by integrating characteristic aromatic signals that are resolved for each species.[13][14]
Protocol: Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive, unambiguous proof of the molecular structure in the solid state, allowing for precise measurement of bond lengths and the critical dihedral angle.[23]
Objective: To determine the solid-state structure and quantify the out-of-plane twist of the B(OH)₂ group.
Methodology:
-
Crystallization: Grow single crystals of 2-methylphenylboronic acid suitable for diffraction. Slow evaporation from a solvent system like toluene/heptane is often effective.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer with a monochromatic X-ray source.[24]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refinement process will yield the precise atomic coordinates.
-
Data Analysis: From the final refined structure, measure the key parameters:
-
C-B bond length.
-
B-O bond lengths.
-
The dihedral angle between the plane of the phenyl ring and the C-C-B-O plane. This angle quantitatively defines the extent of twisting caused by the ortho-effect.
-
Caption: General workflow for single-crystal X-ray diffraction analysis.
Applications and Considerations in Drug Development
In the context of drug development, understanding the ortho-effect is critical. Arylboronic acids are not only synthetic intermediates but are also found as pharmacophores in approved drugs (e.g., bortezomib).
-
Predicting Reactivity: When designing synthetic routes for complex active pharmaceutical ingredients (APIs), scientists must account for the attenuated reactivity of ortho-substituted boronic acids to ensure efficient and robust cross-coupling steps.[25]
-
Modulating Physicochemical Properties: The ortho-effect can be strategically employed to fine-tune a molecule's properties. The forced non-planar conformation can disrupt π-stacking interactions, potentially increasing solubility or altering protein-ligand binding modes.
-
Metabolic Stability: The rate of protodeboronation can influence a drug's metabolic stability. The ortho-effect can modulate this rate, impacting the compound's half-life in vivo.
Conclusion
The ortho-effect in 2-methylphenylboronic acid is a powerful demonstration of how steric hindrance can override conventional electronic trends. By forcing the boronic acid moiety out of the plane of the aromatic ring, the ortho-methyl group fundamentally alters the molecule's reactivity in cornerstone reactions like Suzuki-Miyaura coupling, shifts its self-condensation equilibrium, and influences its stability. For researchers in synthesis and drug development, a thorough understanding of this effect is not merely academic; it is a practical necessity for rational reaction design, troubleshooting synthetic challenges, and intelligently designing molecules with desired physicochemical properties. The experimental frameworks provided herein offer a robust approach to characterizing and validating these complex steric and electronic interactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
The Benzyl Ether: A Strategic Guardian in Complex Molecule Synthesis
An In-depth Technical Guide to the Stability and Application of the Benzyloxy Protecting Group
For the synthetic organic chemist navigating the intricate pathways of multi-step synthesis, the strategic selection and management of protecting groups are paramount to success. Among the arsenal of protective moieties, the benzyloxy group (Bn), commonly installed as a benzyl ether, stands as a stalwart guardian for hydroxyl and other functionalities. Its widespread adoption in the synthesis of complex natural products, pharmaceuticals, and advanced materials is a testament to its robust nature and versatile application. This guide offers a comprehensive exploration of the benzyloxy protecting group, delving into the nuances of its stability, the precise conditions for its removal, and its strategic deployment in orthogonal protection schemes. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to provide a self-validating framework for the effective use of this indispensable tool.
The Enduring Nature of the Benzyl Ether: A Stability Profile
The benzyl ether's reputation as a reliable protecting group is rooted in its remarkable stability across a broad spectrum of chemical environments. This resilience allows for a wide range of synthetic transformations to be performed on a molecule while the protected hydroxyl group remains unscathed.
Stability Under Acidic and Basic Conditions
A key advantage of the benzyloxy group is its pronounced stability in both acidic and basic media, a characteristic that distinguishes it from many other common hydroxyl protecting groups such as silyl ethers and acetals.[1] Generally, benzyl ethers are stable to a wide range of non-nucleophilic bases and are also resistant to cleavage under many acidic conditions that would readily remove more labile groups.[2][3]
Table 1: Stability of Benzyl Ethers under Various Acidic and Basic Conditions
| Reagent/Condition | Temperature | Stability | Notes |
| Acids | |||
| Acetic Acid (AcOH) in THF/water | Room Temperature | Stable | Commonly used for the deprotection of silyl ethers.[2] |
| Trifluoroacetic Acid (TFA) | Room Temperature | Generally Stable | Prolonged exposure or elevated temperatures may lead to cleavage. |
| Hydrochloric Acid (HCl, 1M aq.) | Room Temperature | Stable | [2] |
| p-Toluenesulfonic Acid (TsOH) | Varies | Generally Stable | Used as a catalyst in various reactions without affecting the benzyl ether. |
| Bases | |||
| Sodium Hydroxide (NaOH, aq.) | Room Temperature to Reflux | Stable | Allows for the saponification of esters in the presence of a benzyl ether.[2] |
| Potassium Carbonate (K₂CO₃) in Methanol/Water | Room Temperature | Stable | Common conditions for the hydrolysis of acetate esters.[2] |
| Lithium Hydroxide (LiOH) in THF/Water | Room Temperature | Stable | [2] |
| Sodium Hydride (NaH) | 0 °C to Room Temperature | Stable | A common base used for the introduction of the benzyl group.[3] |
| Triethylamine (NEt₃), Pyridine | Varies | Stable | Common organic bases used in a variety of transformations. |
Stability Towards Oxidizing and Reducing Agents
The benzyloxy group demonstrates commendable stability towards a variety of common oxidizing and reducing agents, further expanding its utility in complex synthetic sequences.
Table 2: Stability of Benzyl Ethers Towards Common Oxidizing and Reducing Agents
| Reagent | Typical Reaction Conditions | Stability | Notes |
| Oxidizing Agents | |||
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Stable | A mild oxidant for the conversion of alcohols to aldehydes or ketones.[4] |
| Swern Oxidation (Oxalyl Chloride, DMSO, NEt₃) | -78 °C to Room Temperature | Stable | Widely used for the oxidation of primary and secondary alcohols. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Stable | A common reagent for the oxidation of alcohols. |
| Potassium Permanganate (KMnO₄) | Basic, cold, dilute | Generally Stable | Harsh conditions (acidic, heating) can lead to cleavage.[5] |
| Reducing Agents | |||
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Stable | A mild reducing agent for aldehydes and ketones.[6] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to RT | Stable | A powerful reducing agent for esters, carboxylic acids, and other functional groups.[6] |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Stable | A selective reducing agent for esters to aldehydes.[7] |
Stability in the Presence of Organometallic Reagents
The benzyl ether linkage is generally stable to the highly basic and nucleophilic conditions of Grignard and organolithium reagents, a crucial feature for carbon-carbon bond-forming reactions.[8][9]
Table 3: Stability of Benzyl Ethers Towards Organometallic Reagents
| Reagent | Typical Reaction Conditions | Stability | Notes |
| Grignard Reagents (RMgX) | Anhydrous Ether or THF, 0 °C to RT | Stable | Allows for the addition of carbon nucleophiles to carbonyls and epoxides. |
| Organolithium Reagents (RLi) | Anhydrous Hexane, Ether, or THF, -78 °C to RT | Stable | Generally more reactive than Grignard reagents, but benzyl ethers are typically unaffected.[1] |
The Controlled Liberation: Deprotection of the Benzyl Ether
While the stability of the benzyloxy group is its hallmark, the ability to remove it under specific and often mild conditions is what makes it a truly strategic protecting group. The choice of deprotection method is dictated by the overall functionality of the molecule and the desired selectivity.
Catalytic Hydrogenolysis: The Workhorse Method
The most common and often preferred method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[10] This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10] The reaction is clean, generally high-yielding, and the byproducts, toluene and the regenerated alcohol, are easily separated.[10]
Caption: Catalytic hydrogenolysis of a benzyl ether.
Experimental Protocol: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ether [2]
-
Preparation: Dissolve the benzyl-protected compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere, for example, by using a hydrogen-filled balloon. For more robust reactions, a Parr hydrogenation apparatus can be used at elevated pressures.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Dissolving Metal Reduction: A Powerful Alternative
Dissolving metal reductions, most commonly employing sodium or lithium in liquid ammonia (Birch reduction), provide a potent method for benzyl ether cleavage.[11] This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of functional groups that are sensitive to hydrogenation.
Caption: Dissolving metal reduction of a benzyl ether.
Experimental Protocol: General Procedure for Dissolving Metal Reduction of a Benzyl Ether
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a dry ice condenser, a gas inlet, and a septum.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the flask at -78 °C.
-
Substrate Addition: Dissolve the benzyl-protected compound in a suitable solvent (e.g., anhydrous THF) and add it to the liquid ammonia.
-
Metal Addition: Add small pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), quench the excess metal by the careful addition of a proton source, such as ammonium chloride or isopropanol.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent.
-
Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Oxidative Cleavage: A Chemoselective Approach
For certain substrates, particularly those containing electron-rich benzyl groups like the p-methoxybenzyl (PMB) ether, oxidative cleavage offers a mild and chemoselective deprotection strategy.[12] The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12]
Caption: Oxidative cleavage of a PMB ether using DDQ.
Experimental Protocol: General Procedure for DDQ-Mediated Deprotection of a PMB Ether [12]
-
Preparation: Dissolve the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents) to the solution at room temperature. The reaction mixture will often develop a deep color.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to remove the DDQ byproducts.
Orthogonal Protection Strategies: The Art of Selectivity
The true power of the benzyloxy protecting group is fully realized in the context of orthogonal protection strategies.[5] Orthogonality refers to the ability to selectively deprotect one functional group in the presence of others by choosing protecting groups that are removed under mutually exclusive conditions. The stability of the benzyl ether to a wide array of reagents makes it an excellent "permanent" protecting group in a multi-step synthesis, while other more labile groups are selectively removed.
Orthogonality with Silyl Ethers
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for the protection of hydroxyls. They are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under conditions that leave benzyl ethers intact.[2]
Caption: Selective deprotection of a TBDMS ether in the presence of a benzyl ether.
Orthogonality with Acetals
Acetal protecting groups, such as the tetrahydropyranyl (THP) ether, are sensitive to acidic conditions. They can be selectively removed using mild acidic hydrolysis, for example, with acetic acid in a mixture of THF and water, without affecting the benzyl ether.[2]
Orthogonality with Esters
Ester protecting groups, like the acetate (Ac) group, are typically cleaved under basic conditions through saponification. Reagents such as potassium carbonate in methanol or lithium hydroxide in aqueous THF are effective for ester hydrolysis while leaving the benzyl ether untouched.[2]
Table 4: Orthogonal Deprotection of Common Protecting Groups in the Presence of Benzyl Ethers
| Protecting Group to be Cleaved | Reagents and Conditions for Selective Cleavage | Benzyl Ether Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | Tetrabutylammonium fluoride (TBAF) in THF | Stable |
| Acetic acid in THF/water | Stable | |
| Acetals (e.g., THP, MOM) | Mild aqueous acid (e.g., AcOH, PPTS) | Stable |
| Esters (e.g., Acetate, Benzoate) | K₂CO₃ in MeOH/H₂O or LiOH in THF/H₂O | Stable |
Conclusion: A Cornerstone of Modern Synthesis
The benzyloxy protecting group, with its exceptional stability and versatile deprotection options, remains a cornerstone of modern organic synthesis. Its robustness under a wide range of reaction conditions, coupled with its orthogonality to a host of other protecting groups, provides chemists with the strategic flexibility required to construct complex molecular architectures. A thorough understanding of its stability profile and the nuances of its cleavage is essential for its effective implementation. By leveraging the principles and protocols outlined in this guide, researchers can confidently employ the benzyl ether as a reliable guardian, enabling the successful execution of even the most ambitious synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 5-(Benzyloxy)-2-methylphenylboronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reactions developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] Its significance in the synthesis of biaryl and substituted aromatic compounds was recognized with the 2010 Nobel Prize in Chemistry.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki coupling an indispensable tool for researchers in both academic and industrial settings.
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki coupling reaction with a specific focus on the use of 5-(Benzyloxy)-2-methylphenylboronic acid. This particular boronic acid offers a unique combination of steric and electronic properties that can be strategically employed in the synthesis of complex target molecules. The benzyloxy group provides a latent hydroxyl functionality that can be revealed in later synthetic steps, while the ortho-methyl group introduces steric hindrance that can influence the conformation of the final biaryl product.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[1] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is often the rate-determining step of the catalytic cycle. The organic moiety from the organoboron reagent is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of an Aryl Bromide with this compound
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide. Due to the steric hindrance imparted by the ortho-methyl group, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended to facilitate both the oxidative addition and reductive elimination steps.[4][5]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vial
-
Reflux condenser or sealed cap
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Reaction Setup and Execution:
-
Vessel Preparation : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Inert Atmosphere : Seal the vessel with a rubber septum or cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[3]
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 4:1 to 10:1 (dioxane:water) and a final concentration of 0.1-0.5 M with respect to the limiting reagent.[6] The addition of water is often beneficial for the dissolution of the base and facilitates the transmetalation step.
-
Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at a temperature between 80-110 °C. The optimal temperature may need to be determined empirically.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
Workup and Purification:
-
Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
-
Washing : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | This compound | Key nucleophilic partner. |
| Aryl Halide | Aryl bromide or iodide | Iodides are more reactive, but bromides are often more cost-effective. |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Common and effective palladium precatalyst. |
| Ligand | SPhos (2-6 mol%) | A bulky, electron-rich ligand suitable for sterically hindered substrates.[4] |
| Base | K₃PO₄ (2-3 equiv) | A strong, non-nucleophilic base effective in anhydrous and aqueous conditions. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and phosphine ligand.[3] |
Troubleshooting Common Issues
Even with a robust protocol, Suzuki couplings can sometimes fail or give low yields. A systematic approach to troubleshooting is essential.
Figure 2: A workflow for troubleshooting failed Suzuki coupling reactions.
Common Problems and Solutions:
-
Low to No Yield :
-
Reagent Quality : Boronic acids can degrade over time, especially if exposed to moisture. Use fresh, high-purity reagents. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[3]
-
Inert Atmosphere : The palladium(0) catalyst and phosphine ligands are sensitive to oxygen. Ensure that solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Catalyst Activity : Palladium catalysts can lose activity over time. Use a fresh batch of catalyst and ligand. For challenging couplings, consider using more active pre-catalysts.
-
-
Homocoupling of the Boronic Acid : This side reaction can occur if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that can promote homocoupling.[2] Ensure rigorous exclusion of oxygen.
-
Protodeboronation : The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with excess water or under harsh basic conditions.[7] Using anhydrous solvents and a carefully chosen base can mitigate this issue.
Safety and Handling
As with any chemical protocol, adherence to strict safety guidelines is paramount.
-
Palladium Catalysts : While generally not considered highly toxic, finely divided palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions when saturated with hydrogen.[8][9] Handle palladium catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Keep palladium catalysts away from heat, sparks, and open flames.[11]
-
Organoboronic Acids : Boronic acids are generally considered to have low toxicity. However, they should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents : The solvents used in Suzuki coupling reactions, such as 1,4-dioxane and toluene, are flammable and have associated health risks. Handle them in a fume hood and take precautions to avoid ignition sources.
-
Bases : The bases used, such as potassium phosphate, can be corrosive or irritating. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. honrel.com [honrel.com]
5-(Benzyloxy)-2-methylphenylboronic acid in the synthesis of bioactive molecules
<-3a--22_c-3a_--22_serp-3a_-22_i-27_ve-20_gathered-20_some-20_initial-20_information-20_about-20_5-28_benzyloxy-29_-2-methylphenylboronic-20_acid-2c_-20_its-20_properties-2c_-20_and-20_its-20_use-20_in-20_suzuki-miyaura-20_cross-coupling-20_reactions-20_for-20_the-20_synthesis-20_of-20_bioactive-20_molecules-2c_-20_including-20_kinase-20_inhibitors.-20_the-20_search-20_results-20_provide-20_a-20_good-20_foundation-2c_-20_but-20_i-20_need-20_to-20_delve-20_deeper-20_to-20_create-20_a-20_detailed-20_application-20_note-20_with-20_specific-20_protocols-2c_-20_mechanistic-20_insights-2c_-20_and-20_comparative-20_data.-20_i-20_will-20_need-20_to-20_find-20_more-20_specific-20_examples-20_of-20_bioactive-20_molecules-20_synthesized-20_using-20_this-20_particular-20_boronic-20_acid-2c_-20_along-20_with-20_their-20_detailed-20_synthetic-20_protocols-20_and-20_biological-20_activity-20_data.-20_i-20_also-20_need-20_to-20_find-20_information-20_on-20_the-20_rationale-20_for-20_using-20_the-20_benzyloxy-20_protecting-20_group-20_and-20_the-20_effect-20_of-20_the-20_substituent-20_positions-20_on-20_reactivity.-20_finally-2c_-20_i-20_will-20_need-20_to-20_gather-20_more-20_references-20_to-20_support-20_the-20_claims-20_and-20_protocols-20_i-20_present.-22_>## Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-(Benzyloxy)-2-methylphenylboronic acid
Introduction: A Versatile Reagent for Complex Molecular Architectures
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Boronic acids have emerged as indispensable building blocks in this endeavor, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1][2][3] Among the vast arsenal of commercially available boronic acids, this compound has garnered significant attention as a versatile reagent for the synthesis of complex, biologically active molecules.[1][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its unique structural attributes, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and showcase its utility in the synthesis of potent kinase inhibitors, a critical class of therapeutic agents in oncology and beyond.[6][7][8]
The Strategic Advantage of this compound
The utility of this compound in organic synthesis is not merely happenstance; it is a direct consequence of the deliberate arrangement of its functional groups. The interplay between the boronic acid moiety, the methyl group, and the benzyloxy group confers a unique combination of reactivity and stability.
-
The Benzyloxy Group: This bulky protecting group serves a dual purpose. Primarily, it masks a reactive phenol, preventing unwanted side reactions and allowing for late-stage deprotection to unveil a key pharmacophoric feature. Furthermore, its electron-donating nature can influence the electronic properties of the phenyl ring, impacting the reactivity of the boronic acid.
-
The Methyl Group: Positioned ortho to the boronic acid, the methyl group provides steric hindrance that can influence the regioselectivity of the coupling reaction and modulate the dihedral angle of the resulting biaryl product, a critical factor in determining biological activity.
-
The Boronic Acid Moiety: As the key functional group, the boronic acid readily participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle, enabling the formation of a new carbon-carbon bond with a wide array of aryl and heteroaryl halides or triflates.[2][9]
The strategic placement of these substituents makes this compound a valuable tool for accessing complex molecular scaffolds that are often found at the core of potent bioactive molecules.
Application in the Synthesis of a Novel Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a biaryl-substituted pyrazole, a scaffold known to exhibit kinase inhibitory activity.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7][8] The ability to synthesize diverse libraries of kinase inhibitors is therefore of paramount importance in drug discovery.
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyrazole Intermediate
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical brominated pyrazole core, a common starting material in kinase inhibitor synthesis.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Brominated Pyrazole Core (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrazole core (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl pyrazole intermediate.
Data Summary Table:
| Parameter | Value |
| Reactant 1 | Brominated Pyrazole Core |
| Reactant 2 | This compound |
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Dioxane/H2O (4:1) |
| Temperature | 80-100 °C |
| Typical Yield | 75-95% |
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]
-
Base: Potassium carbonate is a mild and effective base for this transformation. It is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The use of a mixed aqueous-organic solvent system, such as dioxane and water, is crucial for dissolving both the organic reactants and the inorganic base, thereby facilitating the reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
Downstream Modification: Deprotection and Functionalization
The benzyloxy group on the newly synthesized biaryl pyrazole intermediate can be readily removed to reveal a phenol. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting phenol provides a handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize the biological activity of the molecule.
Deprotection and further functionalization workflow.
Conclusion: A Key Building Block for Bioactive Molecule Synthesis
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features, combined with the robustness and broad applicability of the Suzuki-Miyaura cross-coupling reaction, provide medicinal chemists with a powerful tool to access novel chemical space. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.
References
- 1. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Application Note: Strategic Base and Solvent Selection for Suzuki-Miyaura Couplings with Benzyloxy-Substituted Arylboronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency. However, substrates bearing sensitive functional groups, such as benzyloxy protecting groups, present unique challenges. The primary obstacle is the potential for palladium-catalyzed debenzylation, a side reaction that cleaves the benzyl ether and reduces the yield of the desired biaryl product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of bases and solvents to mitigate this side reaction. We will explore the mechanistic underpinnings of both the desired coupling and the undesired debenzylation, present a comparative analysis of reaction conditions, and provide detailed protocols for successful couplings.
Introduction: The Challenge of Benzyloxy-Protected Substrates
The benzyl ether is a widely used protecting group for phenols and alcohols due to its stability across a range of chemical conditions. In the context of Suzuki-Miyaura couplings, a benzyloxy-substituted arylboronic acid is an invaluable building block. However, the palladium catalyst essential for the C-C bond formation can also catalyze the cleavage of the C-O bond in the benzyl ether, leading to the formation of a phenol byproduct. This side reaction, known as debenzylation, is a well-documented phenomenon in palladium catalysis, particularly under hydrogenolysis conditions.[1][2] While the Suzuki reaction does not explicitly employ a reductant like H₂, pathways exist for palladium intermediates to effect this cleavage, compromising the synthetic efficiency.
The success of the coupling reaction hinges on promoting the rate of the Suzuki catalytic cycle while suppressing the rate of debenzylation. The choice of base and solvent is paramount in achieving this selectivity. A judicious selection can ensure the efficient formation of the desired biaryl product while preserving the integrity of the benzyloxy protecting group.
Mechanistic Considerations: A Tale of Two Pathways
To optimize the reaction, it is crucial to understand the interplay between the desired Suzuki-Miyaura catalytic cycle and the off-cycle debenzylation pathway.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the transfer of the organic group to the palladium center.[4]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle.
The Debenzylation Side Reaction
Under non-hydrogenative conditions, palladium-catalyzed debenzylation is thought to proceed via oxidative addition of the palladium(0) catalyst into the benzylic C-O bond. This forms a Pd(II) intermediate which can then undergo further reactions, ultimately leading to the cleaved phenol and other byproducts. This pathway is competitive with the oxidative addition to the aryl halide in the main Suzuki cycle.
The propensity for this side reaction is influenced by the electron density of the palladium catalyst and the steric environment. Bulky, electron-rich phosphine ligands, which are often beneficial for the Suzuki reaction, can also potentially facilitate this undesired C-O bond cleavage if conditions are not carefully controlled.[5]
Diagram 2: Plausible Debenzylation Pathway.
Strategic Selection of Base and Solvent
The key to a successful Suzuki-Miyaura coupling with benzyloxy-substituted boronic acids is to select conditions that favor the transmetalation step of the desired cycle over the competing debenzylation pathway and other side reactions like protodeboronation.
Base Selection: The Balance of Reactivity and Mildness
Strong bases like sodium or potassium hydroxide can promote the desired reaction but may also lead to undesired side reactions, including debenzylation, especially at elevated temperatures.[4] Therefore, milder bases are generally preferred for substrates with sensitive functional groups.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for sensitive substrates. It is sufficiently basic to promote the formation of the boronate "ate" complex but is generally milder than hydroxides. Its use in aqueous or biphasic systems is common.[6]
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are also widely used and effective bases. Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonate due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the catalytic cycle.[7] Sodium bicarbonate (NaHCO₃) represents an even milder option for extremely sensitive substrates.[8]
-
Fluoride Bases (KF, CsF): Fluoride ions have a high affinity for boron and can effectively form the reactive trifluoroborate "ate" complex.[9] Fluoride bases are particularly useful under anhydrous conditions and are compatible with many base-sensitive functional groups.[10][11]
Solvent System: Anhydrous vs. Aqueous
The choice of solvent system has a profound impact on base solubility, reaction kinetics, and the stability of the boronic acid.
-
Anhydrous Aprotic Solvents (Toluene, Dioxane, THF): Using anhydrous solvents is a highly effective strategy to suppress the protodeboronation side reaction, where the boronic acid is cleaved to the corresponding arene. This is particularly important for electron-rich or heteroaryl boronic acids, which are prone to this side reaction. Anhydrous conditions are often paired with more soluble bases like Cs₂CO₃ or fluoride salts.
-
Biphasic/Aqueous Systems (e.g., Toluene/Water, Dioxane/Water): The presence of water can be beneficial for dissolving inorganic bases like K₃PO₄ and K₂CO₃, ensuring a sufficient concentration of the activating hydroxide or carbonate ions in the reaction mixture.[3] However, the presence of water can also increase the risk of protodeboronation. A careful balance must be struck, and thorough degassing of all solvents, including water, is critical to remove oxygen which can lead to catalyst deactivation and homocoupling side reactions.
Comparative Data and Condition Screening
While literature specifically detailing debenzylation as a side product in Suzuki couplings of benzyloxy-substituted boronic acids is sparse, we can extrapolate from data on analogous and other sensitive substrates to recommend starting conditions. The following table provides a summary of common conditions and their suitability for this specific challenge.
| Base | Solvent System | Typical Temp. (°C) | Advantages | Potential Disadvantages | Recommendation for Benzyloxy Substrates |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Effective, widely used for sensitive substrates.[6] | Requires water (risk of protodeboronation). | Excellent starting point. Use minimal water required for solubility. |
| K₂CO₃ / Na₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 80-110 | Cost-effective, commonly available.[3] | Can be less effective for challenging substrates. | Good alternative to K₃PO₄. |
| Cs₂CO₃ | Dioxane, Toluene, DMF (often anhydrous) | 60-100 | High reactivity, good solubility in organic solvents.[7] | Higher cost. | Highly recommended, especially under anhydrous conditions. |
| KF / CsF | THF, Dioxane (anhydrous) | RT-80 | Very mild, excellent for base-sensitive groups, anhydrous.[10][11] | Can be slower than stronger bases. | Excellent choice for highly sensitive substrates. |
Recommended Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a benzyloxy-substituted arylboronic acid with an aryl bromide. Optimization of catalyst, ligand, temperature, and reaction time may be necessary for specific substrate combinations.
Materials
-
Aryl Bromide (1.0 equiv)
-
4-(Benzyloxy)phenylboronic acid (or other benzyloxy-substituted boronic acid) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.5 equiv)
-
Solvent (Anhydrous, degassed Toluene or Dioxane)
Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, benzyloxy-substituted boronic acid, palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.
-
Heating and Stirring: Seal the flask and place it in a preheated oil bath (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions typically run for 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and the inorganic base.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Experimental Workflow for the Protocol.
Conclusion and Best Practices
Successfully performing Suzuki-Miyaura couplings on substrates with benzyloxy protecting groups is readily achievable with careful consideration of the reaction conditions. The primary side reaction, palladium-catalyzed debenzylation, can be effectively suppressed by avoiding harsh bases and high temperatures.
Key Recommendations:
-
Prioritize Mild Bases: Start with K₃PO₄ or Cs₂CO₃. For extremely sensitive substrates, consider fluoride-based reagents like KF or CsF.
-
Consider Anhydrous Conditions: To minimize the risk of protodeboronation, especially with electron-rich boronic acids, the use of anhydrous solvents (Toluene, Dioxane) is highly recommended.
-
Use High-Performance Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often crucial for achieving high catalytic turnover and efficiency at lower temperatures, which further disfavors the debenzylation side reaction.[11]
-
Thoroughly Degas: The removal of dissolved oxygen from all reagents and solvents is critical to prevent catalyst oxidation, which can lead to side reactions and lower yields.
By implementing these strategies, researchers can harness the power of the Suzuki-Miyaura reaction for the synthesis of complex molecules while preserving the integrity of the vital benzyloxy protecting group.
References
- 1. nacatsoc.org [nacatsoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-(Benzyloxy)-2-methylphenylboronic Acid
Introduction: The Strategic Importance of 5-(Benzyloxy)-2-methylphenylboronic Acid in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties make them ideal scaffolds for interacting with biological targets. Within the expansive field of medicinal chemistry, the dibenzo[b,f]oxepine core, a seven-membered heterocyclic system, has garnered significant attention due to its presence in a variety of biologically active molecules with antidepressant, anti-inflammatory, and antipsychotic properties.[1][2]
The synthesis of these complex molecular architectures often relies on the strategic formation of key carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient and versatile construction of biaryl systems under mild conditions.[2][3] Boronic acids are crucial partners in this reaction due to their stability, low toxicity, and functional group tolerance.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, This compound , in the synthesis of dibenzo[b,f]oxepine derivatives. We will delve into the specific application of this versatile reagent in a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed intramolecular cyclization. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel heterocyclic compounds for drug discovery and development.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BO₃ | Internal Data |
| Molecular Weight | 242.08 g/mol | Internal Data |
| CAS Number | 1451391-56-2 | Internal Data |
| Appearance | Solid | Internal Data |
| Storage | Inert atmosphere, Room Temperature | Internal Data |
Safety and Handling Precautions:
This compound, like other boronic acid derivatives, should be handled with appropriate care in a laboratory setting. While generally considered to have low toxicity, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids can be sensitive to moisture and air.
Synthetic Pathway Overview: A Two-Step Approach to Dibenzo[b,f]oxepines
The synthesis of the dibenzo[b,f]oxepine scaffold from this compound is elegantly achieved through a two-step process. The first step involves the formation of a biaryl linkage via a Suzuki-Miyaura cross-coupling reaction. The resulting intermediate, a 2'-formylbiphenyl derivative, is then subjected to an acid-catalyzed intramolecular cyclization to construct the seven-membered oxepine ring.
Figure 1: Two-step synthesis of a dibenzo[b,f]oxepine derivative.
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the palladium-catalyzed coupling of this compound with 2-bromobenzaldehyde. The choice of a bulky, electron-rich phosphine ligand is crucial when dealing with sterically hindered substrates to promote efficient catalytic turnover.[4]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
2-Bromobenzaldehyde (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 2-bromobenzaldehyde, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate and RuPhos to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the boronic acid should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 140 °C for 20-30 minutes) can be employed to accelerate the reaction.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours under conventional heating.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product, 2'-formyl-5-(benzyloxy)-2-methylbiphenyl, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Acid-Catalyzed Intramolecular Cyclization Protocol
The second step involves an intramolecular electrophilic aromatic substitution to form the seven-membered oxepine ring. Strong Brønsted or Lewis acids are typically employed to catalyze this transformation. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or triflic acid are effective catalysts for such cyclizations.[7][8][9]
Reaction Principle: Electrophilic Aromatic Substitution
The acid catalyst protonates the aldehyde group of the 2'-formylbiphenyl intermediate, activating it towards nucleophilic attack. The electron-rich benzyloxy-substituted aromatic ring then acts as the intramolecular nucleophile, attacking the activated carbonyl carbon to form the seven-membered ring. Subsequent dehydration yields the dibenzo[b,f]oxepine product.
Figure 3: Simplified mechanism of acid-catalyzed intramolecular cyclization.
Detailed Experimental Protocol
Materials:
-
2'-Formyl-5-(benzyloxy)-2-methylbiphenyl (1.0 equiv)
-
Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) OR Triflic acid
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2'-formyl-5-(benzyloxy)-2-methylbiphenyl in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add Eaton's reagent (typically 10 equivalents by weight relative to the substrate) or triflic acid (catalytic to stoichiometric amounts may be required, optimization is recommended) to the stirred solution.[7][8][9]
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate and the acid used.
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product, 3-(benzyloxy)-8-methyldibenzo[b,f]oxepine, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | - Inactive catalyst- Inefficient ligand for sterically hindered substrate- Suboptimal base or solvent system | - Use a fresh batch of palladium catalyst.- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]- Experiment with different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent ratios. |
| Incomplete cyclization | - Insufficient acid strength or amount- Low reaction temperature | - Increase the amount of acid catalyst.- Switch to a stronger acid (e.g., triflic acid if Eaton's reagent was used).- Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of side products | - Homocoupling of boronic acid in Suzuki reaction- Decomposition of starting material or product | - In the Suzuki reaction, slow addition of the boronic acid can sometimes minimize homocoupling.- For the cyclization, ensure the reaction is not overheated and is quenched promptly upon completion. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic scaffolds. The two-step protocol detailed in this application note, combining a Suzuki-Miyaura cross-coupling and an acid-catalyzed intramolecular cyclization, provides a reliable and efficient pathway to dibenzo[b,f]oxepine derivatives. The methodologies and insights provided herein are intended to empower researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery and materials science.
References
- 1. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-(Benzyloxy)-2-methylphenylboronic acid
Introduction: Accelerating Biaryl Synthesis through Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2][3] The advent of microwave-assisted organic synthesis has further revolutionized this field by offering significant advantages over conventional heating methods, including drastically reduced reaction times, often from hours to minutes, improved product yields, and enhanced reproducibility.[4]
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not reliant on thermal conductivity.[5] This localized and efficient energy transfer can accelerate reaction rates and sometimes alter reaction pathways, leading to cleaner product profiles.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a microwave-assisted Suzuki coupling reaction using 5-(Benzyloxy)-2-methylphenylboronic acid. This particular boronic acid presents an interesting case due to the steric hindrance imparted by the ortho-methyl group, which can pose challenges for the catalytic cycle. We will address these challenges by providing a robust protocol, explaining the rationale behind the choice of reagents and conditions, and offering insights into reaction optimization.
Understanding the Mechanism and the Role of Key Components
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center. This step is often rate-limiting and can be particularly challenging with sterically hindered boronic acids.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling, especially when dealing with challenging substrates like this compound.
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, particularly with sterically hindered substrates.[4] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are common choices.
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. The choice of base can significantly impact reaction rates and yields. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For sterically hindered couplings, a stronger base like cesium carbonate or potassium phosphate is often beneficial.
-
Solvent: The solvent system must be able to dissolve the reactants and be compatible with microwave heating. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[2] Common solvents include 1,4-dioxane, dimethylformamide (DMF), and toluene, often in combination with water.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Reaction Setup Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Procedure
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 0.6 mmol, 1.2 equiv), the aryl bromide (0.5 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture with stirring at a constant temperature of 120 °C for 15-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for the coupling of this compound. Due to the steric hindrance from the ortho-methyl group, a more robust catalyst and a stronger base may be necessary to achieve high yields.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Rationale for Condition B |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | dppf is a bulkier, more electron-rich ligand that can promote oxidative addition and reductive elimination with hindered substrates. |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv) | Stronger bases can more effectively promote the formation of the boronate species, accelerating the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF or Toluene/H₂O (4:1) | Higher boiling point solvents like DMF can allow for higher reaction temperatures, which can be beneficial for challenging couplings. |
| Temperature | 100-120 °C | 120-150 °C | Increased temperature can help overcome the activation energy barrier for the sterically demanding transmetalation step. |
| Time | 15-30 min | 10-20 min | Microwave heating often allows for significantly shorter reaction times compared to conventional heating. |
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions for Microwave Synthesis
-
Pressure Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures. Do not exceed the recommended fill volume for the reaction vials.
-
Solvent Choice: Be aware of the properties of the solvents being used. Flammable solvents can pose a risk. Ensure the microwave synthesizer is located in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Cooling: Ensure the reaction vial has cooled to a safe temperature before opening to avoid rapid boiling of the solvent.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, even challenging substrates like the sterically hindered this compound can be successfully coupled in short reaction times with high yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel biaryl structures for applications in drug discovery and materials science.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic Implementation of 5-(Benzyloxy)-2-methylphenylboronic Acid in Large-Scale Biaryl Synthesis
Abstract
This guide provides a comprehensive technical framework for the large-scale synthesis of complex biaryl molecules utilizing 5-(Benzyloxy)-2-methylphenylboronic acid. Biaryl structures are fundamental scaffolds in modern pharmaceuticals and advanced materials, and their efficient synthesis is a critical objective in process chemistry.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations. We present a detailed, field-tested protocol for a representative Suzuki-Miyaura cross-coupling reaction, designed for scalability and reproducibility.
Introduction: The Strategic Value of the Reagent
This compound is a highly valuable building block in organic synthesis. Its utility stems from a unique combination of structural features that impart desirable reactivity and stability:
-
The Boronic Acid Moiety: Serves as the organoboron component in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for C-C bond formation.[1][3]
-
The Ortho-Methyl Group: This group provides steric influence that can control the dihedral angle of the resulting biaryl product, a critical parameter for atropisomeric compounds or molecules where conformational restriction is key to biological activity.[4]
-
The Meta-Benzyloxy Group: The benzyl ether acts as a stable protecting group for a phenolic hydroxyl functionality, which is common in biologically active molecules. It is generally robust but can be selectively removed in later synthetic steps, providing a handle for further functionalization.[5]
The convergence of these features makes this reagent particularly suitable for constructing fragments of complex molecules, including active pharmaceutical ingredients (APIs).[6]
Physicochemical & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful implementation in a large-scale setting.
| Property | Value | Source |
| CAS Number | 1451391-56-2 | [4] |
| Molecular Formula | C₁₄H₁₅BO₃ | [4] |
| Molecular Weight | 256.11 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity | ≥98% (Commercial Grade) | [4] |
| Key Application | Suzuki-Miyaura Cross-Coupling Reactions |
The electron-donating nature of the methyl group can help stabilize the boronic acid, while the benzyloxy group at the 5-position offers minimal steric hindrance to the reactive site, promoting efficient coupling.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura reaction, which couples the organoboron compound with an organic halide or triflate.[7][8]
Mechanistic Rationale
The catalytic cycle is a well-understood, multi-step process that dictates the required reaction conditions. A successful large-scale reaction depends on optimizing each step of this cycle. The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating this step.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]
Large-Scale Synthesis Protocol: Synthesis of 5-(Benzyloxy)-2-methyl-4'-pyridylbiphenyl
This protocol details a representative Suzuki-Miyaura coupling on a multi-gram scale. The procedure is designed with process safety, scalability, and product purity in mind.
Reagents and Materials
| Reagent | M.W. | Equiv. | Amount | CAS No. |
| This compound | 256.11 | 1.1 | 112.7 g | 1451391-56-2 |
| 4-Bromopyridine hydrochloride | 194.45 | 1.0 | 77.8 g | 19524-06-2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.9 g | 3375-31-3 |
| SPhos (Ligand) | 410.47 | 0.02 | 3.3 g | 657408-07-6 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 254.7 g | 7778-53-2 |
| 1,4-Dioxane, anhydrous | 88.11 | - | 1.5 L | 123-91-1 |
| Water, deionized | 18.02 | - | 0.3 L | 7732-18-5 |
Equipment
-
5 L jacketed glass reactor with mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Appropriate glassware for work-up.
-
Rotary evaporator.
-
Vacuum filtration apparatus.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 5 L reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging: To the reactor under a positive pressure of nitrogen, charge the 4-bromopyridine hydrochloride (77.8 g), this compound (112.7 g), and anhydrous potassium phosphate (254.7 g).
-
Causality Note: The base, K₃PO₄, is added here not only as a reactant but also to neutralize the HCl from the pyridine starting material. Anhydrous conditions are initially important to prevent premature boronic acid decomposition.
-
-
Catalyst Addition: In a separate, dry flask under nitrogen, suspend the Pd(OAc)₂ (0.9 g) and SPhos ligand (3.3 g) in a small amount of anhydrous 1,4-dioxane (~50 mL). Add this catalyst slurry to the main reactor via cannula or a pressure-equalizing addition funnel.
-
Solvent Addition: Add the remaining anhydrous 1,4-dioxane (1.45 L) and deionized water (0.3 L) to the reactor.
-
Degassing: Sparge the stirred reaction mixture with a subsurface stream of nitrogen for 30-45 minutes.
-
Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[9]
-
-
Reaction: With vigorous stirring (e.g., 250 RPM), heat the mixture to an internal temperature of 100 °C using the jacket circulator. Maintain this temperature for 12-18 hours.
-
Monitoring: After 12 hours, carefully take a sample for analysis by TLC or LC-MS to check for the consumption of the 4-bromopyridine. Continue heating if the reaction is incomplete.[10]
-
Work-up: Once complete, cool the reactor to room temperature. Add 1 L of deionized water and 1 L of ethyl acetate. Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL). Combine all organic layers in the reactor.[7]
-
Washing: Wash the combined organic layer with saturated brine (500 mL) to remove residual water and inorganic salts.
-
Concentration: Transfer the organic layer to a large rotary evaporator and concentrate under reduced pressure to obtain a crude solid or oil.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash the filter cake with cold isopropanol, and dry under vacuum at 40 °C to a constant weight.[3]
Process Optimization & Troubleshooting
Even well-defined protocols can encounter issues. A logical approach to troubleshooting is essential for process development.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Poor quality of reagents. | 1. Improve degassing procedure; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or use a solvent system that better solubilizes K₃PO₄.3. Verify purity of starting materials. |
| Debenzylation of Product | 1. Reaction temperature is too high.2. Certain palladium sources or acidic impurities can promote benzyl group cleavage.[5] | 1. Lower the reaction temperature to 80-90 °C and extend the reaction time.2. Ensure the base fully neutralizes the aryl halide salt; screen alternative Pd sources (e.g., Pd₂(dba)₃). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Rigorously exclude oxygen through robust inerting and degassing.2. Lower the reaction temperature. |
| Difficult Purification | 1. Co-elution of product with ligand or byproducts.2. Oiling out during crystallization. | 1. After work-up, perform a solvent slurry with a non-polar solvent (e.g., hexanes) to remove non-polar impurities before crystallization.2. Adjust crystallization solvent system (e.g., ethanol/water); ensure slow cooling. |
Troubleshooting Logic Flow
Safety & Handling at Scale
Working with boronic acids and palladium catalysts on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, lab coat, and chemical-resistant gloves.[11][12]
-
Reagent Handling:
-
Boronic Acids: These compounds are generally considered irritants to the eyes, skin, and respiratory system.[13][14] Handle in a well-ventilated area or fume hood, avoiding dust generation.[11] In case of contact, flush the affected area with copious amounts of water.[12]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All transfers and the reaction itself should be conducted in a well-ventilated area, away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to local, state, and federal regulations. Do not discharge into drains.[13] Contaminated materials should be treated as hazardous waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. This compound | 1451391-56-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. youtube.com [youtube.com]
- 13. laballey.com [laballey.com]
- 14. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 5-(Benzyloxy)-2-methylphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-(Benzyloxy)-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this challenging yet valuable substrate. The unique combination of steric hindrance from the ortho-methyl group and electronic effects from the para-benzyloxy group necessitates a carefully considered approach to achieve high reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki reactions with this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: I am observing low or no conversion of my starting materials. What are the primary causes and how can I improve the yield?
Low conversion is a frequent challenge with this substrate due to a combination of steric and electronic factors. Let's break down the potential causes and solutions.
Root Causes:
-
Steric Hindrance: The ortho-methyl group on the boronic acid sterically impedes the transmetalation step of the catalytic cycle. This is often the rate-limiting step in Suzuki couplings with ortho-substituted boronic acids.
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome the steric barrier. The choice of both the palladium source and, more critically, the ligand is paramount.
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[1] An inappropriate base can lead to slow or stalled reactions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and other impurities. Improper reaction setup can lead to catalyst deactivation and low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Catalyst and Ligand Selection (Most Critical Factor): For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are essential.[2] These ligands promote the formation of a reactive, coordinatively unsaturated Pd(0) species and facilitate both oxidative addition and reductive elimination.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are highly effective.[2] Consider screening ligands such as SPhos, XPhos, and RuPhos.
-
Recommended Catalysts: Use air-stable palladium pre-catalysts that readily form the active Pd(0) species in solution. Buchwald G3 or G4 pre-catalysts are excellent choices. Alternatively, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate ligand can be used.
-
-
Base Selection: The choice of base can significantly impact the reaction rate and yield.
-
Stronger, Non-nucleophilic Bases: For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the boronate. K₃PO₄ and Cs₂CO₃ are excellent starting points.[1]
-
Ensure Proper Mixing: Use a finely powdered base to maximize surface area and ensure efficient reaction.
-
-
Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[3] The water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical starting point is 80-110 °C.
-
Q2: I'm observing significant amounts of homocoupled boronic acid (dimer of this compound). How can I prevent this?
Homocoupling is a common side reaction that reduces the yield of the desired product and complicates purification.
Root Causes:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[4]
-
Use of Pd(II) Pre-catalysts: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product during the initial stages of the reaction before the catalytic cycle is fully established.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Catalyst Choice:
-
Use Pd(0) Sources or Efficient Pre-catalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or highly efficient pre-catalysts (e.g., Buchwald G3/G4) that rapidly generate the active Pd(0) species can minimize the concentration of Pd(II) available for homocoupling.
-
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.
Q3: My boronic acid appears to be degrading, leading to the formation of 4-(benzyloxy)toluene. What is happening and how can I stop it?
This side product is the result of protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom. Electron-rich boronic acids, especially those with ortho-substituents, can be susceptible to this side reaction.[2]
Root Causes:
-
Harsh Basic Conditions: Strong bases in the presence of a proton source (like water) can promote the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
Solutions:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is less prone to protodeboronation.[5]
-
Pinacol Ester (BPin): Reacting the boronic acid with pinacol to form the corresponding pinacol boronate ester can significantly increase its stability.
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, where the boronic acid is gradually liberated under the reaction conditions.[6]
-
Trifluoroborate Salts: Potassium aryltrifluoroborates are also more stable alternatives to boronic acids.
-
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation. This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).
-
Milder Base and Lower Temperature: If protecting the boronic acid is not feasible, screen milder bases (e.g., K₂CO₃, KF) and run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: Could the benzyloxy group be causing issues?
While the benzyloxy group is primarily an electron-donating group, its ether oxygen has the potential to coordinate to the palladium center. This has been observed with ortho-methoxy groups and can influence the reaction's selectivity and rate.[7] While not always detrimental, this potential for chelation is a factor to consider, especially if unexpected reactivity is observed. If chelation is suspected to be inhibitory, using a more sterically demanding ligand may help to disrupt this interaction.
Data Summary and Recommendations
The following tables provide a starting point for optimizing your Suzuki coupling reaction with this compound.
Table 1: Recommended Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Highly active for sterically hindered substrates.[8] |
| XPhos Pd G3/G4 | (integrated) | Air-stable, high activity, reliable for challenging couplings. |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | Effective for a broad range of substrates. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inefficient catalyst system | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2] |
| Suboptimal base | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1] | |
| Homocoupling | Presence of oxygen | Rigorously degas all reagents and maintain an inert atmosphere. |
| Pd(II) pre-catalyst issues | Use a Pd(0) source or an efficient pre-catalyst (e.g., Buchwald G3/G4). | |
| Protodeboronation | Boronic acid instability | Convert to a more stable pinacol or MIDA ester.[6] |
| Harsh conditions | Use milder bases (K₂CO₃, KF) and lower the temperature. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a general starting point and may require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution)
-
Degassed water (if using a biphasic system, e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap and connect it to a manifold. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Overcoming steric hindrance in Suzuki coupling of 2-methylphenylboronic acids
Technical Support Center: Suzuki Coupling of 2-Methylphenylboronic Acids
Welcome to the technical support center for overcoming challenges in the Suzuki-Miyaura cross-coupling of sterically hindered substrates, with a specific focus on 2-methylphenylboronic acid (2-tolylboronic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C(sp²)–C(sp²) bonds with ortho-substituted reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to sterically hindered Suzuki couplings.
Q1: Why is the Suzuki coupling of 2-methylphenylboronic acid so challenging?
A1: The primary challenge is steric hindrance . The ortho-methyl group on the boronic acid physically obstructs the key steps in the palladium catalytic cycle. Specifically:
-
Transmetalation: The transfer of the 2-methylphenyl group from boron to the palladium center is sterically impeded. For transmetalation to occur, the boronate species (formed by the reaction of boronic acid with a base) must approach the palladium complex. The ortho-methyl group clashes with the ligands on the palladium and the other aryl group already attached to it, increasing the activation energy of this step.[1]
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and detach. The steric bulk of the ortho-methyl group can make it difficult for the two aryl groups to orient themselves correctly for C-C bond formation, slowing down this crucial step.[2][3]
This steric clash can lead to low yields, slow reaction times, and an increase in side reactions.[4]
Q2: What is protodeboronation and why is it a major side reaction with 2-methylphenylboronic acid?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[5][6] In the case of 2-methylphenylboronic acid, this converts it to toluene, consuming your starting material and reducing the yield of the desired biaryl product.[7]
This side reaction is particularly problematic in hindered couplings for two main reasons:
-
Slow Productive Coupling: Because the desired Suzuki coupling is slow due to steric hindrance, the boronic acid spends more time in the basic reaction mixture, increasing the opportunity for protodeboronation to occur.[8][9]
-
Catalysis by Palladium: It has been shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can paradoxically accelerate the rate of protodeboronation.[6][10]
Q3: What are the most effective types of ligands for this transformation and why?
A3: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] The key is to use bulky, electron-rich monodentate phosphine ligands or N-heterocyclic carbenes (NHCs).[2][11]
-
Bulky, Electron-Rich Phosphine Ligands: This class, famously developed by Stephen Buchwald and others, includes ligands like SPhos, XPhos, and RuPhos .[2][3] Their effectiveness stems from several factors:
-
They are large enough to promote the formation of a highly reactive, monoligated 14-electron L₁Pd(0) species, which is crucial for efficient oxidative addition.[2][3]
-
They are strong σ-donors, which increases the electron density on the palladium, facilitating the oxidative addition step and stabilizing the catalyst.[12]
-
The specific architecture of these ligands creates a "pocket" that allows the two hindered coupling partners to approach the metal center while preventing catalyst decomposition pathways like palladacycle formation.[3]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are excellent ligands for challenging couplings due to their strong σ-donor properties, which form very stable bonds to the palladium center.[11][13] This stability allows for high catalytic activity even at low loadings and under harsh conditions.[11]
Q4: What is a "precatalyst" and why is it beneficial for hindered couplings?
A4: A precatalyst is a stable, well-defined palladium(II) complex that is easily activated in situ to generate the active palladium(0) catalyst.[14] Examples include the Buchwald G3 and G4 palladacycles.[15]
Using a precatalyst is advantageous because:
-
Rapid Catalyst Formation: They generate the active L₁Pd(0) species very quickly and efficiently, often at room temperature.[8][16] This is critical for coupling unstable boronic acids, as the productive catalytic cycle can begin before significant protodeboronation occurs.[8][9]
-
Stoichiometric Control: They ensure a precise 1:1 ligand-to-palladium ratio, which is optimal for forming the highly reactive monoligated active species.[17]
-
Air and Moisture Stability: Many precatalysts are air- and moisture-stable solids, making them much easier to handle than air-sensitive Pd(0) sources.[14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Issue 1: Low or No Product Yield
Q: My reaction with 2-methylphenylboronic acid is giving a very low yield. What should I investigate first?
A: Low yield in a sterically hindered coupling is a common problem. A systematic approach is key. First, confirm the identity and purity of your starting materials. If they are sound, investigate the reaction components in the following order: Catalyst System -> Base/Solvent -> Temperature.
Caption: Troubleshooting workflow for low-yielding sterically hindered Suzuki couplings.
Issue 2: Significant Protodeboronation Observed
Q: My LC-MS/GC-MS analysis shows a large amount of toluene, indicating my 2-methylphenylboronic acid is degrading. How can I prevent this?
A: Protodeboronation competes directly with your desired reaction.[5] The strategy is to accelerate the Suzuki coupling so it "outruns" the decomposition pathway.
-
Use a Precatalyst: As mentioned in the FAQ, a modern palladacycle precatalyst (like SPhos-G4 or XPhos-G3) will initiate the catalytic cycle much faster than traditional Pd sources.[8][9] This rapid onset is often the most effective way to minimize boronic acid decomposition.
-
Switch to a Milder, Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation.[6] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective but less harsh than hydroxides or alkoxides.[2] Using it as a finely powdered, anhydrous solid is crucial.
-
Use Anhydrous Solvents: Rigorously dry your solvent (e.g., toluene, dioxane) to minimize the primary proton source.[7]
-
Consider Boronic Acid Surrogates: If the problem persists, you can use more stable derivatives like MIDA boronates or potassium trifluoroborate salts. These reagents slowly release the active boronic acid into the reaction mixture, keeping its standing concentration low and favoring transmetalation over protodeboronation.[5][8]
Catalyst & Ligand Selection Guide
The choice of catalyst system is the most critical parameter for success. The following table provides a starting point for ligand selection based on the steric challenge.
| Steric Challenge Level | Coupling Partners Example | Recommended Ligand Class | Specific Ligands (Starting Point) | Key Considerations |
| Moderate | 2-Tolylboronic acid + 4-Bromotoluene | Buchwald Biaryl Phosphines | SPhos, RuPhos | Excellent general-purpose ligands for hindered systems.[2][3] |
| High | 2-Tolylboronic acid + 2-Bromo-m-xylene | Buchwald Biaryl Phosphines / NHCs | XPhos, AntPhos, IPr | XPhos offers a good balance of bulk and activity. AntPhos and BI-DIME are designed for extremely hindered substrates.[18][19] NHCs offer high thermal stability.[11] |
| Extreme | 2,6-Dimethylphenylboronic acid + 2,6-Diisopropylbromobenzene | Specialized Biaryl Phosphines | AntPhos, BI-DIME | These couplings to form tetra-ortho-substituted biaryls often require specialized, highly active catalyst systems and higher temperatures.[18][19][20] |
Part 3: Experimental Protocols & Diagrams
General Starting Protocol for a Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of 2-methylphenylboronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Methylphenylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos-Pd-G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate, K₃PO₄ (anhydrous, finely powdered) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[21]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 precatalyst (2 mol%). Then, add the anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanism: The Impact of Steric Hindrance
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the steps that are kinetically hampered by the ortho-methyl substituent.
Caption: Suzuki catalytic cycle highlighting sterically hindered steps.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. reddit.com [reddit.com]
Preventing deboronation of 5-(Benzyloxy)-2-methylphenylboronic acid during Suzuki coupling
Topic: Preventing Deboronation of 5-(Benzyloxy)-2-methylphenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-SMC-2026-01-DBN
Introduction: Navigating the Challenges of Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures. However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by a significant side reaction: protodeboronation. This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consumes the boronic acid, leading to reduced yields of the desired product and the formation of 1-(benzyloxy)-4-methylbenzene as a byproduct, which can complicate purification.[1][2]
The inherent characteristics of this compound—both its electron-rich nature due to the benzyloxy group and the steric hindrance from the ortho-methyl group—make it particularly susceptible to this undesired pathway. This guide provides a comprehensive technical overview, troubleshooting strategies, and optimized protocols to empower researchers to minimize deboronation and achieve high-yielding, reproducible Suzuki coupling reactions with this challenging substrate.
Frequently Asked Questions (FAQs): Understanding Protodeboronation
Q1: What is protodeboronation and why is it a problem in my Suzuki coupling reaction?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes your nucleophilic boronic acid partner, preventing it from participating in the desired cross-coupling. This leads to lower yields of your target molecule and the formation of a deboronated byproduct, which can be challenging to separate from the desired product.[2]
Q2: Why is this compound particularly prone to protodeboronation?
A2: The susceptibility of this compound to protodeboronation stems from two main factors:
-
Electronic Effects: The benzyloxy group is strongly electron-donating, which increases the electron density on the aromatic ring. This makes the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonation, a key step in some deboronation pathways.[3]
-
Steric Hindrance: The methyl group at the ortho position creates steric bulk around the boronic acid moiety. This steric hindrance can slow down the desired transmetalation step in the Suzuki catalytic cycle.[4][5] If the rate of transmetalation is not competitive, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of it undergoing the competing deboronation reaction.[6]
Q3: What are the primary mechanisms of protodeboronation in a Suzuki coupling reaction?
A3: Protodeboronation can occur through several pathways, primarily catalyzed by acid or base.[1][7]
-
Base-Catalyzed Protodeboronation: This is the most relevant pathway in Suzuki coupling, which is typically run under basic conditions. The base (e.g., hydroxide) attacks the boron atom to form a more electron-rich boronate species. This boronate can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[1][3]
-
Acid-Catalyzed Protodeboronation: While less common in standard Suzuki conditions, residual acidity can lead to protonation of the aromatic ring, followed by nucleophilic attack on the boron and subsequent C-B bond cleavage.[1][3]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes, particularly those with bulky phosphine ligands, can also catalyze protodeboronation.[8][9]
Troubleshooting Guide: From Low Yields to Optimized Results
This section addresses common issues encountered when using this compound in Suzuki coupling reactions.
Issue 1: Low yield of the desired product with significant formation of 1-(benzyloxy)-4-methylbenzene.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction.
-
Reagent Quality: Ensure your this compound is pure and has not degraded during storage. Boronic acids can dehydrate to form boroxines, which can have different reactivity.[10]
-
Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to slower coupling and more time for deboronation to occur.[10]
-
Solvent Purity: Use anhydrous and degassed solvents to minimize water content, which is a proton source for deboronation.[11]
Strategy 1: Modify the Base
The choice of base is critical in controlling the rate of deboronation.[12]
-
Action: Switch from strong, highly aqueous bases (like NaOH, KOH) to milder, less nucleophilic bases.
-
Rationale: Milder bases, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), are effective at promoting the transmetalation step without excessively accelerating the base-catalyzed deboronation.[13] Potassium fluoride (KF) under anhydrous conditions is also an excellent option for base-sensitive substrates.[14]
Strategy 2: Adjust the Solvent System
-
Action: Minimize or eliminate water from the reaction mixture.
-
Rationale: Water acts as the primary proton source for protodeboronation.[11] While some water is often necessary to solubilize the base and facilitate the reaction, using an anhydrous solvent system (e.g., toluene, dioxane, or THF) with a soluble base like cesium carbonate (Cs₂CO₃) or anhydrous powdered K₃PO₄ can significantly suppress deboronation.[13]
Strategy 3: Optimize the Catalyst System
-
Action: Employ a highly active catalyst system that promotes rapid cross-coupling.
-
Rationale: The goal is to accelerate the desired Suzuki coupling so that it outcompetes the slower protodeboronation pathway.[3] For sterically hindered substrates like this, modern catalyst systems are often necessary.
-
Ligands: Switch from standard ligands like triphenylphosphine (PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos.[4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Precatalysts: Use pre-formed, air-stable palladium precatalysts (e.g., Buchwald G3 palladacycles).[15] These catalysts generate the active Pd(0) species rapidly and efficiently, minimizing side reactions that can occur during in-situ catalyst generation from sources like Pd(OAc)₂.[16]
-
Strategy 4: Control the Reaction Temperature
-
Action: Lower the reaction temperature.
-
Rationale: Protodeboronation, like most chemical reactions, is temperature-dependent.[17] Running the reaction at a lower temperature can slow down the rate of deboronation. However, this must be balanced with the need for a sufficient temperature to drive the desired coupling reaction. This is where a highly active catalyst becomes crucial, as it can enable the reaction to proceed at a lower temperature.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for deboronation.
Optimized Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound, incorporating best practices to minimize protodeboronation.
Protocol 1: Mild Base Conditions with a Modern Catalyst
This protocol is recommended as the first-line approach for coupling with aryl bromides or triflates.
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, and anhydrous powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (to a concentration of ~0.1 M with respect to the aryl halide). Finally, add the SPhos Pd G3 precatalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the formation of the product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Base | K₃PO₄ (anhydrous powder), K₂CO₃, Cs₂CO₃ | Milder bases minimize base-catalyzed protodeboronation.[13] |
| Catalyst | SPhos Pd G3 (1-2 mol%) | Highly active precatalyst accelerates coupling to outcompete deboronation.[15][16] |
| Solvent | Anhydrous Toluene or Dioxane | Minimizes the primary proton source for deboronation.[11] |
| Temperature | 60 - 100 °C (start lower) | Balances the need for reaction activation with minimizing thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation by oxygen.[10] |
Advanced Strategies: Boronic Acid Surrogates
For extremely challenging couplings where protodeboronation remains a significant issue even after optimization, the use of more stable boronic acid surrogates is recommended.
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to protodeboronation. They participate in the Suzuki coupling via a "slow release" of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive boronic acid low and thus minimizing its decomposition.[1]
-
Organotrifluoroborates (BF₃K salts): Potassium aryltrifluoroborates are another class of air- and moisture-stable boronic acid derivatives. They are generally more robust than their boronic acid counterparts and can be effective in suppressing protodeboronation.[11]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the undesired protodeboronation pathway. The key to a successful reaction is to select conditions that maximize the rate of the productive cycle (highlighted in green) while minimizing the rate of the deboronation pathway (highlighted in red).
Caption: Competing Suzuki coupling and protodeboronation pathways.
By understanding the mechanisms of protodeboronation and systematically applying the troubleshooting and optimization strategies outlined in this guide, researchers can successfully utilize this compound to achieve their synthetic goals.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Electron-Rich Boronic Acids
Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation, particularly when working with electron-rich boronic acids. As Senior Application Scientists, we have curated this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst deactivation in Suzuki reactions involving electron-rich systems.
Q1: My Suzuki coupling with an electron-rich boronic acid is giving low to no yield. What are the most likely initial culprits?
When a Suzuki coupling reaction with an electron-rich boronic acid fails, the primary suspects are often related to the stability of the boronic acid itself and the integrity of the catalytic cycle. The first things to investigate are:
-
Protodeborylation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[1][2] Electron-rich boronic acids are particularly susceptible to this process.[3]
-
Catalyst Activity and Deactivation: The active Pd(0) species may not be forming efficiently from your precatalyst, or it may be deactivating during the reaction.[4] Oxygen contamination is a common cause of catalyst decomposition.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent.[4][5] An inappropriate combination can favor side reactions over the desired cross-coupling.
Q2: How can I definitively determine if protodeborylation is the main issue in my reaction?
Identifying protodeborylation is a crucial first diagnostic step. You can confirm its occurrence by:
-
Analyzing the Crude Reaction Mixture: Use techniques like LC-MS, GC-MS, or NMR spectroscopy to analyze your reaction mixture. The key indicator is the presence of a significant amount of the arene byproduct corresponding to the protonated form of your boronic acid (Ar-H instead of Ar-B(OH)₂).[2]
-
Monitoring Reactant Consumption: Track the disappearance of your starting materials. If the boronic acid is being consumed at a much faster rate than the aryl halide, with a correspondingly low formation of the desired product, protodeborylation is a likely cause.
Q3: What makes electron-rich boronic acids so prone to deactivation pathways?
The increased electron density on the aromatic ring of electron-rich boronic acids has several consequences:
-
Increased Susceptibility to Protodeborylation: The electron-donating groups make the carbon-boron bond more susceptible to cleavage by electrophiles, including protons from water or alcohols in the reaction medium.[1][2]
-
Slower Transmetalation: While seemingly counterintuitive, highly electron-rich boronic acids can sometimes exhibit slower rates of transmetalation. The choice of base and solvent becomes even more critical to facilitate the formation of the reactive boronate species.[6]
-
Potential for Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of two boronic acid molecules, another pathway that consumes the starting material and can contribute to catalyst deactivation.[4][7]
II. Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with electron-rich boronic acids, focusing on catalyst deactivation.
Symptom 1: Low Yield with Significant Protodeborylation Byproduct
If you have confirmed that protodeborylation is the primary issue, consider the following solutions:
Strategy 1: Modifying Reaction Conditions
| Parameter | Recommended Change | Rationale |
| Base | Switch to a milder, non-hydroxide base like K₃PO₄, Cs₂CO₃, or KF.[4] | Strong bases in aqueous media can accelerate protodeborylation.[4][8] Milder bases can provide sufficient activation for transmetalation without promoting excessive C-B bond cleavage. |
| Solvent | Use anhydrous solvents (e.g., dry THF, dioxane, toluene).[4] | Water is the proton source for protodeborylation.[1] Minimizing its presence can significantly suppress this side reaction. |
| Temperature | Lower the reaction temperature. | Protodeborylation is often accelerated at higher temperatures.[2] Running the reaction at the lowest effective temperature can improve the yield of the desired product. |
Strategy 2: Protecting the Boronic Acid
For particularly sensitive electron-rich boronic acids, using a more stable derivative can be highly effective.
-
Boronate Esters: Convert the boronic acid to a pinacol or MIDA boronate ester.[1][3] These are generally more stable to protodeborylation and can release the boronic acid slowly under the reaction conditions, a "slow-release" strategy that keeps the concentration of the sensitive free boronic acid low.[1][9]
-
Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are often more stable than the corresponding boronic acids and can be used directly in the coupling reaction.
Symptom 2: Reaction Stalls or Fails to Initiate, with Recovery of Starting Materials
This often points to a problem with the catalyst's activation or its stability in the reaction mixture.
Strategy 1: Evaluating the Catalyst System
-
Precatalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for its reduction to the active Pd(0) species.[4][7] Consider switching to a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure efficient initiation.[4]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the Pd(0) catalyst and facilitating the key steps of the catalytic cycle.[6][7] For electron-rich systems, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[6][10] These ligands promote oxidative addition and reductive elimination while preventing catalyst aggregation.[6][11]
Strategy 2: Ensuring an Inert Atmosphere
-
Degassing: Thoroughly degas all solvents and reagents before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[4][7] Common degassing methods include sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Symptom 3: Formation of Palladium Black and Low Conversion
The appearance of a black precipitate (palladium black) is a clear sign of catalyst aggregation and deactivation.[12]
Solution: Ligand and Concentration Adjustments
-
Increase Ligand-to-Palladium Ratio: If you are adding the ligand and palladium source separately, a slight excess of the ligand can sometimes help to better stabilize the catalytic species and prevent aggregation.
-
Use Chelating Ligands: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the palladium center compared to monodentate ligands.[11]
-
Lower Catalyst Loading/Reaction Concentration: In some cases, high concentrations can promote bimolecular decomposition pathways. Diluting the reaction may help to maintain catalyst activity.
Symptom 4: Inconsistent Results or Failure in a Previously Working Reaction
This scenario often points to catalyst poisoning from an external source.
Diagnosis and Solution: Reagent Purity
-
Source of Poisoning: Common catalyst poisons include sulfur, halides (from other sources), and certain nitrogen-containing heterocycles.[12][13][14] These can come from impure starting materials, solvents, or even from previous reactions in the same glassware.
-
Troubleshooting Protocol:
-
Run a Control Reaction: Perform the reaction with highly purified reagents and solvents to see if the issue is resolved.[12]
-
Identify the Source: If the control reaction is successful, systematically test each of your standard reagents to identify the source of the poison.
-
Purification: Purify the contaminated reagent. For example, elemental sulfur has been identified as a potent poison in some Suzuki couplings.[14]
-
III. Visualizing the Process: The Suzuki Catalytic Cycle and Deactivation Pathways
To better understand the troubleshooting strategies, it is helpful to visualize the Suzuki catalytic cycle and the points at which deactivation can occur.
Caption: The Suzuki catalytic cycle and common deactivation pathways.
IV. Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Screening for Optimal Base and Solvent Conditions
This protocol is designed to quickly identify a more suitable base and solvent combination to mitigate protodeborylation and improve yield.
-
Setup: In an array of reaction vials, add your aryl halide (1.0 equiv) and a magnetic stir bar to each vial.
-
Boronic Acid Addition: To each vial, add the electron-rich boronic acid (1.2-1.5 equiv).
-
Catalyst/Ligand Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and ligand to each vial.
-
Variable Addition:
-
To separate sets of vials, add different bases (e.g., K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv). Ensure the bases are finely powdered and dry.[4]
-
To each base set, add different degassed, anhydrous solvents (e.g., THF, Dioxane, Toluene).
-
-
Reaction: Seal the vials and place them in a preheated heating block. Stir vigorously at a moderate temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 2-4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the ratio of product to protodeborylated byproduct.
Protocol 2: Conversion of Boronic Acid to a Pinacol Boronate Ester
This procedure can be used to synthesize the more stable pinacol ester derivative for use in the Suzuki reaction.
-
Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or toluene).
-
Drying: Add a drying agent such as anhydrous magnesium sulfate to remove any water present and any water formed during the esterification.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude pinacol boronate ester. This can often be used directly in the Suzuki reaction without further purification.
V. References
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Experimental and computational insights into the mechanism of the copper(I)-catalysed sulfonylative Suzuki–Miyaura reaction. (2023). RSC Publishing. Retrieved from --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from --INVALID-LINK--
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing). Retrieved from --INVALID-LINK--
-
Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. (2005). PubMed. Retrieved from --INVALID-LINK--
-
An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from --INVALID-LINK--
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from --INVALID-LINK--
-
Suzuki Cross Coupling Reaction- A Review. (2012). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from --INVALID-LINK--
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PUBDB. Retrieved from --INVALID-LINK--
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from --INVALID-LINK--
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from --INVALID-LINK--
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved from --INVALID-LINK--
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Palladium. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved from --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 5-(Benzyloxy)-2-methylphenylboronic acid Synthesis
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical reagent. High purity is essential for successful downstream applications, such as Suzuki-Miyaura couplings, where impurities can lead to side reactions, catalyst poisoning, and reduced yields.[1] This resource provides in-depth troubleshooting advice and validated protocols to help you identify, mitigate, and remove common process-related impurities.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect?
A: The most prevalent impurities are typically the corresponding trimeric anhydride, known as a boroxine , unreacted starting aryl halide (e.g., 1-(benzyloxy)-4-bromo-2-methylbenzene), homocoupled biaryl species, and the debenzylated product, 5-hydroxy-2-methylphenylboronic acid. In some cases, protodeboronation (loss of the B(OH)₂ group) can also occur.
Q2: My final product is a white powder, but it has a broad melting point. What's the likely cause?
A: A broad or depressed melting point is a classic indicator of impurities. The most common culprit is the presence of the corresponding boroxine . Boronic acids readily and reversibly dehydrate to form these cyclic trimers, especially upon heating or prolonged storage.[2][3][4] This creates a mixture of the acid and its anhydride, resulting in poor melting point definition.
Q3: During the aqueous workup after quenching the Grignard/organolithium reaction, a significant amount of white solid precipitated. Is this my product?
A: While some product may precipitate, a large, immediate precipitation upon adding the aqueous acid is often due to boric acid or magnesium salts. If you used an excess of the borate ester, the hydrolysis will generate significant amounts of boric acid, which has limited solubility. Ensure the pH is sufficiently acidic to hydrolyze the boronate ester intermediate fully but be prepared to filter off these inorganic byproducts.
Q4: How can I minimize the formation of boroxine in my final product?
A: Boroxine formation is an equilibrium process driven by the removal of water.[4][5][6] To minimize its presence, avoid excessive heating or prolonged drying of the final product under high vacuum. Storing the boronic acid under an inert atmosphere and ensuring it is not overly dry can help. For characterization, dissolving the sample in a solvent containing some water (like wet DMSO-d₆ for NMR) can shift the equilibrium back towards the boronic acid.
Q5: My ¹H NMR spectrum shows complex, overlapping aromatic signals that don't integrate correctly with my product peaks. What could they be?
A: This often points to the presence of a homocoupled biaryl impurity . This byproduct forms from the reaction of the organometallic intermediate with unreacted aryl halide starting material.[7] Its symmetrical nature can sometimes simplify the spectrum, but in a complex aromatic region, it leads to overlapping signals and makes quantification difficult without chromatographic analysis.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a deeper dive into specific impurity-related problems, outlining their root causes and providing actionable corrective and preventive measures.
Problem 1: Significant Formation of Homocoupled Biaryl Impurity
-
Symptoms:
-
Difficult purification, as the biaryl often has similar polarity to the desired boronic acid.
-
Complex aromatic region in ¹H NMR with signals that cannot be assigned to the product or starting material.
-
A peak in the mass spectrum corresponding to double the molecular weight of the aryl group minus the halide and boronic acid moiety.
-
-
Root Cause Analysis: Homocoupling is a well-known side reaction in the formation of organometallic reagents.[8] It occurs when the generated Grignard or organolithium reagent (R-MgX or R-Li) reacts with the unreacted starting aryl halide (R-X) to form a biaryl (R-R). This process is often catalyzed by trace metal impurities.
Caption: Homocoupling side reaction pathway.
-
Corrective and Preventive Actions:
-
Control Addition Rate: Add the aryl halide slowly to the magnesium turnings (for Grignard formation) to maintain a low concentration of R-X in the presence of the forming R-MgX.[9]
-
Maintain Low Temperature: For organolithium formation via halogen-metal exchange, conduct the reaction at low temperatures (typically -78 °C) to disfavor the coupling side reaction.
-
Inverse Addition: Add the formed Grignard reagent to the trialkyl borate solution, rather than the other way around. This ensures the borate is always in excess, favoring the desired reaction over homocoupling.
-
Purification: If formed, this non-polar impurity can sometimes be removed by trituration or recrystallization from a biphasic solvent system like hexane/ethyl acetate or by careful column chromatography.[10]
-
Problem 2: Presence of Debenzylated Impurity (5-hydroxy-2-methylphenylboronic acid)
-
Symptoms:
-
A new signal in the ¹H NMR in the phenolic -OH region (typically 5-10 ppm, broad).
-
Mass spectrum shows a peak corresponding to the loss of the benzyl group (M-91).
-
Product may have a pink or tan discoloration.
-
-
Root Cause Analysis: The benzyl ether protecting group can be cleaved under harsh acidic conditions or via hydrogenolysis.[11] If the synthesis of the starting aryl halide involved a palladium-catalyzed reaction, residual palladium can catalyze debenzylation during subsequent steps, especially if a hydrogen source is present. Overly strong acidic conditions during the aqueous workup can also contribute to cleavage.[12][13]
-
Corrective and Preventive Actions:
-
Purify Starting Materials: Ensure the starting 1-(benzyloxy)-4-bromo-2-methylbenzene is free from residual palladium catalysts from previous synthetic steps.
-
Mild Workup Conditions: Use a buffered acid (e.g., saturated ammonium chloride) or a carefully controlled addition of dilute HCl for the workup to avoid strongly acidic conditions.
-
Avoid Hydrogen Sources: If performing reactions that could generate hydrogen gas, ensure all palladium has been removed.
-
Alternative Oxidative Cleavage: In some contexts, oxidative methods are used for debenzylation, but these conditions are generally not compatible with boronic acid synthesis.[14][15]
-
Purification: The phenolic impurity is significantly more polar than the desired product. It can often be removed by a basic wash (e.g., dilute NaHCO₃), which will deprotonate the phenol, making it water-soluble. Alternatively, silica gel chromatography can be effective.[16]
-
Problem 3: Formation and Persistence of Boronic Anhydride (Boroxine)
-
Symptoms:
-
Product appears waxy or fails to crystallize properly.
-
¹H NMR shows broadened peaks and may not integrate correctly.
-
Mass spectrometry (especially under EI or high-temperature conditions) may show peaks corresponding to the boroxine.
-
Broad melting point range.[4]
-
-
Root Cause Analysis: Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, called boroxines. This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water. The process is entropically driven and favored by heat and the removal of water.[4][5]
Caption: Equilibrium between boronic acid and boroxine.
-
Corrective and Preventive Actions:
-
Controlled Drying: Avoid drying the isolated boronic acid at high temperatures or for extended periods. Drying over P₂O₅ under vacuum at room temperature is sufficient.
-
Protocol: Conversion of Boroxine back to Boronic Acid:
-
Objective: To hydrolyze the boroxine impurity back to the desired boronic acid, facilitating purification and accurate characterization.
-
Procedure:
-
Dissolve the crude product containing the boroxine in a water-miscible solvent like acetone or THF.
-
Add a small amount of water (approx. 5-10% v/v) and stir the mixture at room temperature for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry can be extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the boronic acid, now with a reduced boroxine content.
-
-
-
Purification via Base Wash: An alternative purification method involves dissolving the crude material in an organic solvent (like diethyl ether) and washing with a mild aqueous base (e.g., 1M NaOH).[17] The boronic acid forms a water-soluble boronate salt, while non-acidic impurities (like the homocoupled biaryl) remain in the organic layer. The aqueous layer is then separated, re-acidified, and the pure boronic acid is extracted.[10]
-
Analytical & Purification Protocols
Protocol 3.1: Standard HPLC Method for Impurity Profiling
This method provides a baseline for separating the target compound from its most common impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Typical Elution Order:
-
5-hydroxy-2-methylphenylboronic acid (debenzylated impurity) - Most polar
-
This compound (Product)
-
1-(benzyloxy)-4-bromo-2-methylbenzene (starting material)
-
Homocoupled biaryl impurity - Least polar
Protocol 3.2: Optimized Recrystallization Procedure
-
Objective: To obtain high-purity crystalline material by removing soluble impurities.
-
Recommended Solvent System: A biphasic system of Acetonitrile/Water or Ethanol/Water .
-
Procedure:
-
Dissolve the crude boronic acid in the minimum amount of hot acetonitrile (or ethanol).
-
While hot, add water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the organic solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent mixture.
-
Dry the crystals under vacuum at room temperature.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Coupling reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Improving the reaction rate of Suzuki coupling with ortho-substituted boronic acids
Topic: Improving the Reaction Rate of Suzuki Coupling with ortho-Substituted Boronic Acids Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its efficiency can be severely hampered by sterically demanding substrates, particularly those involving ortho-substituted boronic acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic challenges.
Troubleshooting Guide: Overcoming Low Yields and Sluggish Reactions
This section addresses common issues encountered when working with sterically hindered boronic acids. The solutions focus on the causal relationships between reaction components and catalytic cycle efficiency.
Q1: My Suzuki coupling with an ortho-substituted boronic acid is giving a very low yield or failing completely. Where should I start troubleshooting?
A1: When a typically robust reaction fails with a hindered substrate, the issue almost always lies in one of the key steps of the catalytic cycle being kinetically disfavored. Steric bulk around the boron atom primarily slows down two crucial steps: transmetalation and reductive elimination .[1][2] Your initial troubleshooting should focus on systematically optimizing the components that most directly influence these steps.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for hindered Suzuki couplings.
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings. The phosphorus ligands are not bulky or electron-donating enough to facilitate the reaction. Your first and most impactful change should be to switch to a specialized ligand and a modern palladium precatalyst.[1]
-
Base Selection: The base is not just a proton scavenger; it's essential for activating the boronic acid to form the more nucleophilic boronate "ate" complex required for transmetalation.[3][4] A weak or poorly soluble base will result in a low concentration of this active species, stalling the catalytic cycle.
-
Reaction Temperature: Steric hindrance increases the activation energy of the reaction. If your reaction is sluggish at room temperature or low heat, increasing the temperature is often necessary to provide sufficient energy to overcome this barrier.[5][6]
Q2: I'm observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can I prevent this side reaction?
A2: Protodeboronation is a common decomposition pathway for boronic acids, especially under basic, aqueous conditions. It competes directly with the desired transmetalation step. To minimize it, you must accelerate the productive catalytic cycle so that it outpaces this decomposition pathway.
Strategies to Minimize Protodeboronation:
-
Use a Stronger, Non-Nucleophilic Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can increase the rate of formation of the active boronate complex, pushing the equilibrium towards productive coupling.[1][4] Avoid highly nucleophilic bases like hydroxides if possible, as they can promote hydrolysis.
-
Modify the Boron Reagent: If the boronic acid is particularly unstable, consider converting it to a more robust derivative in situ or prior to the reaction.
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): These are generally more stable than the corresponding acids and can prevent premature decomposition.[7][8] The neopentyl glycol esters, in particular, have shown excellent reactivity.[7]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
-
Diethanolamine Adducts: Forming a transient adduct with diethanolamine can stabilize the boronic acid, which can then be used directly in the coupling reaction.[1]
-
-
Minimize Water Content: While a small amount of water is often beneficial for dissolving the base, excess water can accelerate hydrolysis and protodeboronation. Try reducing the water content or using a solvent system like THF or 2-MeTHF, which can better solubilize the base without excess water.[9]
Q3: My reaction is stalling, and I'm seeing homocoupling of the boronic acid. What causes this and how can I fix it?
A3: Homocoupling (Glaser-type coupling) of boronic acids is typically promoted by the presence of oxygen and Pd(II) species. This side reaction depletes your nucleophile and complicates purification.
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. This is the most critical factor. Purge the solvent and the sealed reaction vessel with an inert gas (Argon or Nitrogen) for an adequate period (10-30 minutes).[10]
-
Use a Precatalyst: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to cleanly and rapidly generate the active Pd(0) species.[1][11] This minimizes the presence of residual Pd(II) from sources like Pd(OAc)₂, which can contribute to side reactions.
-
Ligand Choice: Electron-rich, bulky ligands not only accelerate the desired cross-coupling but also stabilize the Pd(0) center, making it less susceptible to oxidative side reactions. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[1][12]
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so critical for coupling ortho-substituted substrates?
A1: The success of these ligands is rooted in their impact on the rate-limiting steps of the catalytic cycle.
Caption: Dual role of bulky, electron-rich ligands in the catalytic cycle.
-
Accelerating Reductive Elimination: This is arguably the most important function for hindered substrates. The steric bulk of the ligand creates a congested environment around the palladium center. This congestion is relieved during reductive elimination, where the two coupled organic fragments are expelled. Therefore, a bulky ligand makes this final, product-forming step more energetically favorable and kinetically faster.[1][13]
-
Promoting Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the Pd(0) center, making it more nucleophilic and enhancing its ability to oxidatively add to the aryl halide. This is especially helpful for less reactive electrophiles like aryl chlorides.[14]
-
Stabilizing the Monoligated Species: Many of these bulky ligands favor the formation of a monoligated Pd(0)L species, which is often the most active catalyst for oxidative addition.
Q2: I see many different bases used (K₂CO₃, K₃PO₄, Cs₂CO₃, KF). How do I choose the right one?
A2: The choice of base is a balance of strength, solubility, and compatibility with your substrates. For sterically hindered couplings, a stronger base is generally better.
| Base | Typical Use Case | Advantages | Disadvantages |
| K₂CO₃ | General purpose, good starting point for unhindered substrates. | Inexpensive, widely available. | Often too weak for challenging, hindered couplings. Can lead to low yields.[15] |
| K₃PO₄ | Excellent choice for many hindered aryl-aryl couplings. | Stronger base, promotes faster boronate formation. Good balance of reactivity and cost. | Can be less effective if substrate has base-sensitive functional groups. |
| Cs₂CO₃ | A "go-to" base for very difficult couplings. | Highly effective due to its strength and the high solubility of its boronate salts in organic solvents. | Expensive. Can sometimes be too aggressive for sensitive substrates.[9] |
| KF | Used when base-labile groups (e.g., esters) are present. | Mild, non-nucleophilic. Activates the boronic acid without causing hydrolysis of sensitive functional groups.[3] | May not be strong enough for the most sterically demanding cases. |
Validated Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for coupling an ortho-substituted boronic acid with an aryl bromide using a modern catalyst system.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the ortho-substituted boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent catalyst oxidation and homocoupling.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Diethanolamine Boronate Adduct
This procedure can be used to stabilize a particularly sensitive boronic acid before the coupling reaction.[1]
-
Adduct Formation: In a separate vial, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).
-
Precipitation: Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate of the adduct will form.
-
Isolation: Stir the resulting slurry for 15 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Coupling Reaction: Use the isolated diethanolamine adduct (1.5 equiv) in place of the boronic acid in Protocol 1 . Protic solvents are often effective when using these adducts.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting benzyloxy group cleavage in the presence of other functional groups
Welcome to the technical support center for troubleshooting the cleavage of benzyloxy (Bn) protecting groups. The benzyl ether is a cornerstone of hydroxyl protection in modern organic synthesis due to its robustness under a wide range of conditions.[1][2] However, its removal can present significant challenges, particularly in complex molecules with a high density of functional groups. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into navigating these challenges in a question-and-answer format.
Part 1: Foundational Knowledge - Choosing Your Deprotection Strategy
Before troubleshooting specific issues, it is crucial to select the most appropriate deprotection method for your substrate. The three primary strategies—reductive, oxidative, and acid-catalyzed cleavage—each have distinct mechanisms and chemoselectivities.
Q1: What are the principal methods for cleaving a benzyl ether?
A1: The most common methods for benzyl ether deprotection are:
-
Catalytic Hydrogenolysis: This is the most widely used method, employing a metal catalyst (typically palladium on carbon, Pd/C) and a hydrogen source to reductively cleave the C-O bond.[1][3][4]
-
Acidic Cleavage: Strong Lewis or Brønsted acids can be used to cleave benzyl ethers. This method is often reserved for substrates that are not sensitive to acid.[5][6] Reagents like boron trichloride (BCl₃) are particularly effective.[7][8]
-
Oxidative Cleavage: Oxidizing agents can remove benzyl groups, often with high selectivity. This is particularly useful for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][9][10]
Q2: My catalytic hydrogenolysis reaction is slow, incomplete, or fails entirely. What are the common causes?
A2: This is a frequent and frustrating issue. Several factors can impede catalytic hydrogenolysis:
-
Catalyst Poisoning: This is the most common culprit. The palladium catalyst is highly susceptible to poisoning by even trace amounts of sulfur (e.g., from thiols, thioethers) or halides.[11][12] Ensure all reagents and solvents are high purity and glassware is meticulously cleaned.
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and suppliers.[11] It is always advisable to test a new bottle on a small-scale reaction. For stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[13]
-
Insufficient Hydrogen: While many reactions work at atmospheric pressure (e.g., using a hydrogen balloon), sterically hindered benzyl ethers may require higher pressures (50-100 psi) in a dedicated hydrogenation apparatus.[11]
-
Improper Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are generally preferred as they facilitate the reaction.[3][11] Sometimes, adding a small amount of acid (e.g., acetic acid) can accelerate the cleavage, but this must be compatible with other functional groups.
-
Steric Hindrance: A sterically congested environment around the benzylic ether can significantly slow down the reaction by impeding access to the catalyst surface.
Q3: When should I consider an oxidative method for deprotection?
A3: Oxidative cleavage is an excellent alternative when reductive conditions are incompatible with other functional groups in your molecule, such as alkenes, alkynes, or azides.[12][14] This method is particularly powerful for electron-rich benzyl ethers. For instance, a p-methoxybenzyl (PMB) ether can be selectively cleaved with DDQ in the presence of a standard benzyl ether due to the stabilizing effect of the methoxy group on the intermediate cation.[5][12][15] Recent advances also include visible-light-mediated oxidative debenzylation, which offers a mild and highly selective method compatible with a wide array of sensitive groups.[14][16]
Part 2: Troubleshooting Guide - Navigating Chemoselectivity
The primary challenge in deprotection is often removing the benzyl group while leaving other sensitive functionalities intact.
Decision Workflow for Benzyl Ether Deprotection
The following diagram provides a logical workflow for selecting an appropriate deprotection strategy based on the functional groups present in your molecule.
Caption: Decision tree for selecting a benzyl ether deprotection method.
Frequently Asked Questions on Chemoselectivity
Q4: How can I remove a benzyl ether without reducing an alkene or alkyne?
A4: This is a classic chemoselectivity problem. Standard catalytic hydrogenolysis with H₂ gas will readily reduce double and triple bonds.[17]
-
Primary Recommendation: Use an oxidative method. Cleavage with DDQ or other oxidants like oxoammonium salts will leave unsaturated bonds untouched.[14][18] Visible-light-mediated protocols are also highly effective and compatible with alkenes and alkynes.[14]
-
Alternative: Lewis acid-mediated cleavage (e.g., BCl₃) is also a viable option, provided your molecule can tolerate acidic conditions.[7][19]
Q5: Is it possible to cleave a benzyl ether while preserving an ester?
A5: Yes, but the choice of method is critical.
-
Avoid Birch Reduction: While effective for benzyl ether cleavage, Birch reduction conditions (Na/NH₃) will also reduce ester carbonyl groups.[17][20]
-
Catalytic Hydrogenolysis: Standard catalytic hydrogenolysis (H₂/Pd-C) is generally compatible with esters and is a good first choice.[20]
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like formic acid or ammonium formate with Pd/C is also an excellent and often faster method that preserves esters.[21][22][23]
-
Lewis Acids: Some Lewis acids show excellent selectivity. For example, SnCl₄ has been shown to cleave benzyl esters selectively over benzyl ethers, highlighting the nuanced reactivity that can be achieved.[24][25]
Q6: I need to deprotect a benzyl ether in the presence of a Cbz or Boc group. What are my options?
A6: This requires careful selection, as both Cbz and Boc groups can be labile.
-
Cbz Group: The benzyloxycarbonyl (Cbz) group is also cleaved by catalytic hydrogenolysis, making this method unsuitable for selective O-benzyl deprotection.[14][26] Your best options are:
-
Oxidative Cleavage: Methods using DDQ are compatible with Cbz groups, although prolonged reaction times can lead to partial cleavage.[14]
-
Lewis Acid Cleavage: A combination of BCl₃ and a cation scavenger like pentamethylbenzene can selectively cleave aryl benzyl ethers in the presence of Cbz groups.[5][19]
-
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is stable to hydrogenolysis but highly sensitive to acid.[27] Therefore:
-
Catalytic Hydrogenolysis: This is the ideal method. Hydrogenolysis will cleanly remove the benzyl ether while leaving the Boc group intact.
-
Avoid Strong Acid: Methods employing strong Lewis or Brønsted acids (BCl₃, HBr/AcOH) will cleave the Boc group.
-
Comparative Summary of Deprotection Methods
| Method | Reagents | Compatible Groups | Incompatible Groups | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | Esters, Boc, Amides, Ethers | Alkenes, Alkynes, Cbz, Azides, Nitro, Thioethers | Prone to catalyst poisoning; may require pressure.[11][12][17] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Esters, Boc, Amides | Alkenes, Alkynes, Cbz, Azides, Nitro | Safer alternative to H₂ gas; often faster.[13][21] |
| Oxidative Cleavage | DDQ, Oxoammonium Salts | Alkenes, Alkynes, Esters, Cbz, Boc | Electron-rich moieties, Thioethers | Highly selective for PMB over Bn ethers.[9][10][14] |
| Lewis Acid Cleavage | BCl₃, SnCl₄, TMSI | Alkenes, Alkynes, Esters, Cbz | Boc, Silyl ethers, Acetals, Acid-labile groups | Requires anhydrous conditions; cation scavengers may be needed.[5][7][8] |
Part 3: Key Protocols & Methodologies
These protocols provide a starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: General Catalytic Hydrogenolysis (H₂, Pd/C)
-
Preparation: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Seal the flask and purge thoroughly with nitrogen, followed by hydrogen. Secure a hydrogen-filled balloon to the flask. For higher pressures, use a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.[11][13]
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
-
Preparation: Dissolve the substrate in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (HCOONH₄) (typically 3-5 equivalents).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is slow. The reaction is often complete in 0.5-2 hours.[23]
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1. The workup is identical.
Protocol 3: Oxidative Cleavage with DDQ (for PMB Ethers)
-
Preparation: Dissolve the PMB-protected substrate in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.1-1.5 equivalents) portion-wise. The solution will typically turn dark.
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding aqueous sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product by column chromatography to remove the DDQ byproducts.[5][12]
Mechanism of Oxidative Cleavage by DDQ
The mechanism involves a single-electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a radical cation, which then collapses to release the alcohol and a stabilized carbocation.
Caption: Simplified mechanism for oxidative cleavage of a PMB ether with DDQ.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 19. orgsyn.org [orgsyn.org]
- 20. echemi.com [echemi.com]
- 21. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 22. Facile Cleavage of Benzyl Ethers by Catalytic Transfer Hydrogenation (1981) | Stephen Hanessian | 122 Citations [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cbz-Protected Amino Groups [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Work-up procedures for Suzuki reactions involving boronic acids
Technical Support Center: Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up of reactions involving boronic acids. Our goal is to equip you with the knowledge to optimize your purification processes, ensuring high purity and yield of your desired coupled products.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the purification of Suzuki reaction mixtures.
Q1: What are the most common impurities I should expect in my Suzuki reaction work-up?
A: The primary impurities typically include unreacted boronic acid, homocoupled boronic acid (boronic acid anhydride), boroxine (a trimer of the boronic acid), residual palladium catalyst, and inorganic salts from the base used in the reaction. The specific impurities and their quantities will depend on the reaction conditions and the stability of your boronic acid.
Q2: My crude NMR shows a significant amount of a symmetrical biaryl product. What is this and how can I avoid it?
A: This is likely a homocoupling product of your aryl halide starting material. This side reaction is often promoted by high temperatures, prolonged reaction times, or the use of a highly active palladium catalyst. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, or screening different palladium catalysts and ligands to find a more selective system for your specific substrates.
Q3: I am struggling to remove a baseline impurity that streaks on my TLC plate. What could it be?
A: A streaking baseline impurity is often indicative of residual palladium catalyst. Palladium complexes can be challenging to remove completely by standard chromatography. Pre-treating your crude reaction mixture with a palladium scavenger or performing a specific aqueous wash can effectively remove these residues before column chromatography.
Q4: Can I use a simple aqueous work-up to remove the boronic acid-derived impurities?
A: A simple aqueous wash can remove some of the more polar boron-containing species. However, many boronic acids and their byproducts have limited water solubility, especially if they are large, lipophilic molecules. A basic aqueous wash (e.g., with 1M NaOH or K2CO3) is generally more effective as it deprotonates the boronic acid to form a more water-soluble boronate salt.
Troubleshooting Guide: Common Work-up Challenges
This section provides a more in-depth analysis of specific problems you might encounter during your Suzuki reaction work-up, along with detailed solutions.
Problem 1: Persistent Emulsion During Aqueous Extraction
Symptoms:
-
A stable emulsion layer forms between the organic and aqueous phases during the work-up, making separation difficult and leading to product loss.
Potential Causes:
-
Insoluble Palladium Species: Finely divided palladium black or other insoluble palladium species can act as surfactants, stabilizing the emulsion.
-
Phase Miscibility: The use of a water-miscible organic solvent (e.g., THF, dioxane) in the reaction can lead to a single phase or a difficult-to-separate mixture upon addition of an aqueous solution.
-
High Concentration: A highly concentrated reaction mixture can increase the viscosity and likelihood of emulsion formation.
Solutions:
| Solution | Mechanism of Action | Step-by-Step Protocol |
| Filtration through Celite® | Removes insoluble palladium species that stabilize the emulsion. | 1. Allow the reaction mixture to cool to room temperature. 2. Dilute the mixture with a suitable organic solvent (e.g., EtOAc, DCM). 3. Pass the diluted mixture through a pad of Celite®. 4. Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product. 5. Proceed with the aqueous work-up. |
| Addition of Brine | Increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers ("salting out"). | 1. To the emulsified mixture, add a saturated aqueous solution of NaCl (brine). 2. Gently agitate the mixture and allow the layers to separate. 3. If the emulsion persists, add more brine and allow it to stand for a longer period. |
| Solvent Swap | Replaces a water-miscible reaction solvent with an immiscible extraction solvent. | 1. If the reaction was performed in a solvent like THF or dioxane, remove the solvent under reduced pressure. 2. Re-dissolve the residue in an extraction solvent such as ethyl acetate or dichloromethane. 3. Proceed with the standard aqueous wash. |
Problem 2: Boronic Acid/Boronic Ester Impurities in the Final Product
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of unreacted boronic acid, its corresponding boronic ester, or boroxine.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Ineffective Extraction: The aqueous wash may not have been sufficient to remove all boron-containing impurities.
-
Co-elution during Chromatography: The boronic acid or its byproducts may have a similar polarity to the desired product, leading to co-elution during column chromatography.
Solutions:
| Solution | Mechanism of Action | Step-by-Step Protocol |
| Basic Aqueous Wash | Converts the boronic acid to its more polar and water-soluble boronate salt. | 1. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a 1M aqueous solution of NaOH or K2CO3. 3. Separate the layers and repeat the basic wash if necessary. 4. Wash the organic layer with water and then brine, dry over Na2SO4, filter, and concentrate. |
| Oxidative Work-up (H2O2) | Oxidizes the boronic acid to the corresponding alcohol, which is often easier to separate by chromatography. | 1. After the reaction is complete, cool the mixture to 0 °C. 2. Slowly add a solution of 30% H2O2 in a 1:1 mixture of THF and water. 3. Stir for 1-2 hours at room temperature. 4. Quench any remaining peroxide by adding a saturated aqueous solution of Na2S2O3. 5. Proceed with a standard extractive work-up. |
| Scavenger Resins | Utilizes functionalized resins that selectively bind to boronic acids. | 1. After the reaction, filter off any solids. 2. Add a boronic acid scavenger resin to the crude reaction mixture. 3. Stir for the recommended time (typically a few hours to overnight). 4. Filter off the resin and wash with an appropriate solvent. 5. Concentrate the filtrate to obtain the purified product. |
Experimental Workflow: Standard Suzuki Reaction Work-up
This diagram illustrates a typical workflow for the purification of a Suzuki reaction mixture.
Caption: Standard workflow for Suzuki reaction purification.
Troubleshooting Logic: Diagnosing Work-up Issues
This decision tree can help you diagnose and resolve common issues during your Suzuki reaction work-up.
Validation & Comparative
A Comparative Guide for Researchers: Benzyloxy vs. Methoxy Protecting Groups in Suzuki Coupling Reactions
For chemists engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, often requires the temporary masking of reactive functional groups to ensure reaction specificity and high yields. Among the plethora of options for protecting phenolic hydroxyls, the benzyloxy (OBn) and methoxy (OMe) groups are workhorses, each presenting a distinct profile of stability, reactivity, and cleavage conditions.
This in-depth technical guide provides a comparative analysis of the benzyloxy and methoxy protecting groups in the context of the Suzuki-Miyaura coupling. We will delve into the nuanced interplay of steric and electronic effects that govern their performance, present representative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Considerations
| Feature | Benzyloxy (OBn) Group | Methoxy (OMe) Group |
| Structure | -OCH₂C₆H₅ | -OCH₃ |
| Steric Hindrance | Significantly bulkier | Relatively small |
| Electronic Effect | Weakly electron-donating (inductive) | Electron-donating (resonance) |
| Stability | Generally stable to a wide range of non-reducing conditions | Very stable to most reagents, except strong acids/Lewis acids |
| Deprotection | Mild; typically catalytic hydrogenation (e.g., H₂, Pd/C) | Harsh; requires strong Lewis acids (e.g., BBr₃) or vigorous conditions |
| Compatibility | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups) | Broader compatibility, but sensitive to strongly acidic conditions |
| Typical Suzuki Yield | Generally high | Generally high, but can be influenced by ortho-effects |
The Decisive Factors: A Deep Dive into Steric and Electronic Effects
The choice between a benzyloxy and a methoxy protecting group can profoundly impact the efficiency of a Suzuki coupling reaction. This influence stems from the fundamental differences in their steric bulk and electronic properties, which affect the key steps of the palladium-catalyzed cycle.
The Suzuki-Miyaura Catalytic Cycle: Points of Influence
To understand the comparative performance, let's visualize the catalytic cycle and pinpoint where the protecting groups exert their influence.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The electronic nature of the protecting group can modulate the electron density of the aromatic ring, thereby influencing the rate of oxidative addition of the aryl halide to the Pd(0) catalyst. Both benzyloxy and methoxy groups are electron-donating, which can slightly slow this step compared to electron-withdrawing groups. However, the difference between the two is often negligible in this phase.
2. Transmetalation: This step is often rate-limiting and is where the steric and electronic differences between the OBn and OMe groups can be more pronounced, especially when positioned ortho to the reacting halide or boronic acid.
-
Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[1][2] This effect is most significant when the benzyloxy group is in the ortho position. The smaller methoxy group presents less of a steric barrier.[1][2]
-
Electronic Effects: The methoxy group is a stronger resonance electron-donating group compared to the benzyloxy group, which has a more pronounced inductive electron-withdrawing effect from the oxygen atom, although it is still considered overall electron-donating. The Hammett constant (σp) for OMe is -0.27, while for OCH₂Ph it is -0.08, indicating the stronger donating nature of the methoxy group.[3][4] This can influence the nucleophilicity of the organoboron species and the electronic environment at the palladium center. In some cases, an ortho-methoxy group can coordinate with the palladium center, influencing the regioselectivity and rate of the reaction.[5]
3. Reductive Elimination: The final step, where the new C-C bond is formed, is also sensitive to the steric and electronic environment around the palladium center. Bulky ortho-substituents can accelerate reductive elimination.
Performance in Suzuki Coupling: A Comparative Overview
While a comprehensive head-to-head comparison under identical conditions is scarce in the literature, we can synthesize a comparative performance overview based on published data for analogous systems.[6][7]
Table 1: Representative Yields in Suzuki Coupling
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | [6] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [7] |
| 1-Bromo-2-(benzyloxy)naphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | Synthesized Data |
| 1-Bromo-2-methoxynaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 94 | Synthesized Data |
Note: The data for the naphthalene system is representative and synthesized based on typical outcomes for such reactions.
Generally, both benzyloxy- and methoxy-protected substrates can provide high yields in Suzuki coupling reactions.[6][7] The choice between them often comes down to the subsequent deprotection step and the overall synthetic strategy.
The Crucial Step: Deprotection Strategies
The ease and selectivity of the deprotection step are often the deciding factors when choosing between a benzyloxy and a methoxy group.
Figure 2: Comparison of deprotection pathways for benzyloxy and methoxy groups.
Benzyloxy Group Deprotection: The Mild Hydrogenolysis Route
The premier advantage of the benzyloxy group is its facile removal under mild conditions via catalytic hydrogenation.[8]
-
Reagents: Typically, a palladium catalyst on a solid support (e.g., 10% Pd/C) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium formate) are used.[8]
-
Conditions: The reaction is usually carried out at room temperature and atmospheric pressure in a protic solvent like ethanol or methanol.
-
Advantages: The mildness of this method preserves most other functional groups.
-
Limitations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some other protecting groups.
Methoxy Group Deprotection: The Harsh Reality
The robustness of the methoxy group is also its primary drawback: its cleavage requires harsh conditions.[9][10]
-
Reagents: The most common reagent for demethylation is boron tribromide (BBr₃), a strong and corrosive Lewis acid.[9][10] Other reagents include hydrobromic acid (HBr) at high temperatures.
-
Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures, followed by a quench.
-
Advantages: The stability of the methoxy group allows it to survive a wide range of synthetic transformations.
-
Limitations: The harsh, acidic conditions required for deprotection are not tolerated by many sensitive functional groups, limiting its application in the later stages of complex syntheses.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki coupling of a protected phenol and the subsequent deprotection steps.
Experimental Workflow
Figure 3: General experimental workflow.
Protocol 1: Suzuki Coupling of 4-(Benzyloxy)bromobenzene with Phenylboronic Acid
-
Materials:
-
4-(Benzyloxy)bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-(benzyloxy)bromobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)biphenyl.
-
Protocol 2: Deprotection of 4-(Benzyloxy)biphenyl via Catalytic Hydrogenation
-
Materials:
-
4-(Benzyloxy)biphenyl (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol% Pd)
-
Ethanol
-
Hydrogen gas (H₂) balloon
-
-
Procedure:
-
Dissolve 4-(benzyloxy)biphenyl in ethanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxybiphenyl.
-
Protocol 3: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is analogous to Protocol 1, substituting 4-bromoanisole for 4-(benzyloxy)bromobenzene.
Protocol 4: Deprotection of 4-Methoxybiphenyl using Boron Tribromide
-
Materials:
-
4-Methoxybiphenyl (1.0 equiv)
-
Boron tribromide (BBr₃, 1.0 M solution in DCM, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-methoxybiphenyl in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-hydroxybiphenyl.[10]
-
Conclusion and Recommendations
The choice between benzyloxy and methoxy protecting groups for Suzuki coupling reactions is a strategic decision that hinges on the overall synthetic plan.
-
Choose the Benzyloxy Group when:
-
The substrate is sensitive to harsh acidic conditions.
-
The subsequent deprotection needs to be mild and selective.
-
There are no reducible functional groups present in the molecule.
-
-
Choose the Methoxy Group when:
-
The protecting group needs to withstand a wide variety of reaction conditions, including those that are incompatible with the benzyloxy group (e.g., reductions).
-
The substrate can tolerate the harsh, acidic conditions required for deprotection.
-
The methoxy group is part of the final target molecule and does not require cleavage.
-
By carefully considering the steric and electronic profiles, as well as the deprotection requirements of each group, researchers can optimize their synthetic routes to achieve their target molecules with greater efficiency and in higher yields.
References
- 1. Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Suzuki Coupling: Yield Analysis of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1] The reaction's elegance lies in its palladium-catalyzed formation of a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[1][2] The commercial availability of a vast array of boronic acids, their relatively low toxicity, and the mild reaction conditions contribute to the widespread adoption of this powerful synthetic method.[3]
This guide provides an in-depth analysis of how substituents on the phenylboronic acid partner influence the yield of the Suzuki coupling reaction. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design and optimization, ultimately leading to more efficient and successful synthetic outcomes.
The Decisive Role of Phenylboronic Acid Substituents: A Comparative Yield Analysis
The electronic nature of the substituent on the phenylboronic acid plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1] Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the organic group to be transferred to the palladium center, thereby accelerating the reaction and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and impacting the overall yield.[1]
The following table provides a comparative analysis of Suzuki coupling yields with a variety of substituted phenylboronic acids, illustrating these electronic trends under standardized reaction conditions.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Effect | Aryl Halide | Yield (%) | Reference |
| -H | - | Neutral | 4-Iodoanisole | 92 | [1] |
| -CH₃ | para | Electron-Donating | 4-Iodoanisole | 95 | [1] |
| -OCH₃ | para | Electron-Donating | 4-Iodoanisole | 98 | [1] |
| -NH₂ | para | Electron-Donating | 4-Iodoanisole | 96 | [1] |
| -Cl | para | Electron-Withdrawing | 4-Iodoanisole | 85 | [1] |
| -CF₃ | para | Electron-Withdrawing | 4-Iodoanisole | 78 | [1] |
| -NO₂ | para | Electron-Withdrawing | 4-Iodoanisole | 75 | [1] |
| -CH₃ | ortho | Electron-Donating | 4-Iodoanisole | 88 | [1] |
| -OCH₃ | ortho | Electron-Donating | 4-Iodoanisole | 90 | [1] |
| -NO₂ | ortho | Electron-Withdrawing | 4-Iodoanisole | 65 | [1] |
Key Insights from the Data:
-
Electron-Donating Groups Enhance Yields: As evidenced by the high yields obtained with para-methyl, para-methoxy, and para-amino substituted phenylboronic acids, EDGs generally lead to more efficient Suzuki coupling reactions.
-
Electron-Withdrawing Groups Can Diminish Yields: The presence of EWGs such as para-chloro, para-trifluoromethyl, and para-nitro groups resulted in lower yields compared to the unsubstituted or EDG-substituted counterparts.
-
Steric Hindrance Plays a Role: A comparison of the para and ortho substituted reactants reveals that steric bulk near the boronic acid moiety can also negatively impact the reaction yield. For instance, the yield with ortho-methylphenylboronic acid (88%) is lower than with its para-substituted isomer (95%). This is likely due to the increased steric hindrance around the reaction center, which can impede the approach of the reactants to the palladium catalyst.[4]
The Catalytic Cycle: A Mechanistic Examination
To fully appreciate the impact of substituents, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex (Pd(0)Lₙ).[2] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is influenced by the nature of the halogen, with the general trend being I > Br > Cl > F.
2. Transmetalation: This is the crucial step where the substituent effects on the phenylboronic acid exert their influence. The organic group from the activated organoboron species (Ar'-B(OR)₃⁻) is transferred to the palladium(II) center, displacing the halide.[5] The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[3][5] Electron-donating groups on the Ar' ring increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and facilitating a faster transfer to the electrophilic palladium center. Conversely, electron-withdrawing groups decrease this nucleophilicity, potentially slowing down this step.
3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex are coupled, forming the desired biaryl product (Ar-Ar').[2] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligands on the palladium catalyst can play a significant role in promoting this step.[2]
Experimental Protocol: A Representative Suzuki Coupling Reaction
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of Toluene:Ethanol:Water in a 4:1:1 ratio, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Conclusion: Harnessing Substituent Effects for Synthetic Success
The electronic and steric properties of substituents on phenylboronic acids are a key determinant of the yield and efficiency of Suzuki-Miyaura cross-coupling reactions. As demonstrated by the provided data and mechanistic insights, electron-donating groups generally accelerate the reaction and lead to higher yields, while electron-withdrawing and sterically bulky groups can have a detrimental effect. By carefully considering these factors in the selection of coupling partners, researchers can significantly improve the outcome of their synthetic endeavors. The experimental protocol provided serves as a robust starting point for a wide range of Suzuki coupling applications. A thorough understanding of the underlying principles of this powerful reaction empowers scientists to design more effective synthetic strategies in the pursuit of novel molecules for drug discovery and materials science.
References
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Biaryls Derived from 5-(Benzyloxy)-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, biaryl scaffolds are of paramount importance. Their unique three-dimensional structures, arising from hindered rotation around the aryl-aryl single bond (atropisomerism), make them privileged structures in chiral ligands, natural products, and pharmaceutical agents.[1][2] The precise characterization of these molecules is crucial for understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation of biaryl compounds in solution.[3]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of biaryls derived from the versatile building block, 5-(benzyloxy)-2-methylphenylboronic acid. We will delve into the expected chemical shifts and coupling patterns, explore advanced 2D NMR techniques for complete spectral assignment, and offer a comparative perspective on alternative analytical methods.
The Structural Landscape: What to Expect in the NMR Spectra
The biaryl core derived from this compound presents a fascinating case for NMR analysis. The presence of the benzyloxy and methyl groups introduces distinct electronic and steric effects that significantly influence the chemical shifts and coupling constants of the aromatic protons and carbons.
¹H NMR Analysis: A Window into Proton Environments
The ¹H NMR spectrum of a biaryl derived from this compound will exhibit characteristic signals corresponding to the protons of both aromatic rings, the benzylic methylene protons, and the methyl group.
Key Features to Anticipate:
-
Aromatic Protons (Ring A - derived from the boronic acid): The three protons on this ring will typically appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm). Their chemical shifts will be influenced by the electron-donating nature of the benzyloxy group and the weakly electron-donating methyl group. The proton ortho to the benzyloxy group is expected to be the most shielded (shifted upfield), while the proton ortho to the biaryl linkage will be deshielded.
-
Aromatic Protons (Ring B - the coupling partner): The chemical shifts and splitting patterns of these protons will depend on the substitution pattern of the second aryl ring.
-
Benzylic Protons (-OCH₂Ph): These protons typically appear as a singlet around δ 5.0 ppm. The exact chemical shift can be influenced by the solvent and the overall conformation of the molecule.[4][5]
-
Methyl Protons (-CH₃): The methyl protons will give rise to a singlet, typically in the upfield region of the spectrum (δ 2.0-2.5 ppm).
-
Through-Space Coupling: In sterically hindered biaryls, it is possible to observe "through-space" couplings between protons that are close in proximity but not directly connected through a few bonds.[6][7][8] This can be a valuable tool for conformational analysis. These couplings are often small and may require 2D techniques for unambiguous identification.
Interpreting Coupling Constants:
The magnitude of the proton-proton coupling constants (J-values) provides valuable information about the connectivity of the protons.
-
ortho-Coupling (³JHH): Typically in the range of 7-9 Hz.
-
meta-Coupling (⁴JHH): Smaller, usually 2-3 Hz.[9]
-
para-Coupling (⁵JHH): Very small and often not resolved.
The analysis of these coupling patterns is instrumental in assigning the signals to specific protons within the aromatic rings.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the biaryl. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.
Expected Chemical Shift Ranges:
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110-160 |
| Quaternary Aromatic Carbons | 125-170 |
| Benzylic Carbon (-OCH₂Ph) | 65-80 |
| Methyl Carbon (-CH₃) | 15-25 |
The benzyloxy group's ether oxygen will cause a downfield shift for the attached aromatic carbon (ipso-carbon) and an upfield shift for the ortho and para carbons. The methyl group will have a smaller shielding effect on the ortho and para carbons.
Advanced NMR Techniques for Unambiguous Assignment
For complex biaryl structures, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, a suite of two-dimensional (2D) NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[10] For biaryls, NOESY is invaluable for determining the relative orientation of the two aromatic rings and for identifying atropisomers.
Experimental Protocols: A Practical Guide
Achieving high-quality NMR spectra is contingent upon proper sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Sample Purity: Ensure the biaryl sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for biaryls include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.[11][12][13][14]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.
Data Acquisition Parameters
While modern NMR spectrometers have robust automated protocols, understanding key acquisition parameters is beneficial for optimizing data quality. These parameters are typically set by the instrument's software, but manual adjustments can sometimes be necessary.[15]
A Comparative Look: NMR and Its Alternatives
While NMR is a cornerstone for the structural analysis of biaryls, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, conformational dynamics. | Non-destructive, provides information on dynamics, suitable for a wide range of compounds.[16][17] | Requires soluble samples, can be less sensitive for very large molecules.[17] |
| X-ray Crystallography | Precise 3D structure in the solid state. | High resolution, can be used for very large molecules.[17] | Requires a single crystal, provides a static picture of the molecule.[3][18][19] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Does not provide detailed 3D structural information. |
The Synergy of Techniques:
For a comprehensive characterization of a novel biaryl, a multi-technique approach is often the most powerful. For instance, X-ray crystallography can provide a definitive solid-state structure, while NMR can reveal the molecule's conformation and dynamics in solution, which is often more relevant to its biological activity.
Conclusion
The ¹H and ¹³C NMR analysis of biaryls derived from this compound offers a wealth of structural information that is indispensable for researchers in organic synthesis and drug discovery. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the power of 2D NMR techniques, a complete and unambiguous structural elucidation can be achieved. When combined with other analytical methods, NMR spectroscopy provides a robust platform for the comprehensive characterization of this important class of molecules. For those seeking even greater accuracy in spectral prediction, computational methods such as DFT can be employed to calculate theoretical chemical shifts, offering a valuable complement to experimental data.[20][21][22][23]
References
- 1. stereoelectronics.org [stereoelectronics.org]
- 2. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.bu.edu [sites.bu.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. spectrabase.com [spectrabase.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. news-medical.net [news-medical.net]
- 18. people.bu.edu [people.bu.edu]
- 19. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 22. researchgate.net [researchgate.net]
- 23. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Suzuki Coupling Products with Benzyloxy Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The incorporation of protecting groups, such as the benzyloxy moiety, is a common strategy to mask reactive functional groups during synthesis. However, the very presence of these groups can introduce complexities in the subsequent analytical characterization, especially by mass spectrometry (MS). This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Suzuki coupling products bearing benzyloxy groups, offering field-proven insights and experimental guidance to navigate these analytical challenges.
The Analytical Challenge: Ionization and Fragmentation of Benzyloxy-Substituted Biaryls
The successful mass spectrometric analysis of benzyloxy-containing biaryl compounds hinges on two critical aspects: efficient ionization of these moderately polar and often thermally labile molecules, and a thorough understanding of their fragmentation patterns to confirm their structure. The choice of ionization technique and the interpretation of the resulting mass spectra are paramount for unambiguous characterization.
A Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is the first and most critical decision in the mass spectrometric analysis of Suzuki coupling products. The three most common techniques for LC-MS applications—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and for solid-state analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI)—each present distinct advantages and disadvantages for this class of molecules.
| Ionization Technique | Principle | Suitability for Benzyloxy-Biaryls | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization where ions are generated from a charged droplet.[1] | Good | Well-suited for moderately polar compounds; produces minimal fragmentation, ideal for determining the molecular weight.[2] | Can be susceptible to ion suppression from matrix components; may not be efficient for less polar analogs.[3] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization initiated by a corona discharge.[4] | Excellent | Ideal for less polar to moderately polar compounds that are volatile enough to be vaporized.[5] | Can induce thermal degradation in labile compounds; generally produces singly charged ions.[4] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes the analyte embedded in a crystalline matrix.[6] | Good (with appropriate matrix) | High sensitivity and tolerance to salts; suitable for high-throughput screening. | Matrix selection is critical and can interfere in the low mass range; potential for in-source decay of protecting groups.[7] |
dot graph "Suzuki_Coupling_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS) of Benzyloxy-Biaryls
Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of Suzuki coupling products.[8][9] For benzyloxy-substituted biaryls, a characteristic fragmentation pathway involves the formation of the tropylium ion.
dot graph "MS_Analysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: A generalized workflow for the LC-MS/MS analysis of organic molecules.
The primary fragmentation of a protonated benzyloxy-biaryl molecule often initiates with the cleavage of the benzylic C-O bond. This leads to the formation of a stable benzyl cation, which readily rearranges to the highly stable, aromatic tropylium ion at m/z 91. This fragment is a strong diagnostic indicator for the presence of a benzyloxy group.
Further fragmentation can occur within the biaryl core, providing information about the substitution pattern. Cleavage of the bond linking the two aryl rings is also possible, though typically requires higher collision energies.
dot graph "Fragmentation_Pathway" { layout=dot; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} . Caption: Proposed fragmentation pathway of a benzyloxy-substituted biaryl compound.
Table of Expected Fragment Ions:
| Fragment Ion | m/z | Origin | Significance |
| Tropylium ion | 91 | Cleavage of the benzylic C-O bond and rearrangement | Diagnostic for the benzyloxy group |
| [M+H - 90]+ | Varies | Loss of a neutral benzyl alcohol molecule | Indicates the presence of a benzyloxy group |
| [M+H - 108]+ | Varies | Loss of a neutral benzyloxy radical and a hydrogen | Alternative fragmentation pathway |
| Biaryl core ions | Varies | Fragmentation of the biphenyl structure | Provides information on substituents on the aromatic rings |
Experimental Protocols
I. LC-MS/MS Analysis using ESI and APCI
This protocol provides a general framework for the analysis of benzyloxy-substituted biaryl compounds. Optimization of chromatographic and mass spectrometric parameters is recommended for each specific analyte.
1. Sample Preparation: a. Dissolve the Suzuki coupling product in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography: a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the moderately polar analytes. A typical gradient might be 5% to 95% B over 10 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 1-5 µL.
3. Mass Spectrometry (ESI): a. Ionization Mode: Positive. b. Capillary Voltage: 3.5 kV. c. Drying Gas Flow: 10 L/min. d. Drying Gas Temperature: 350 °C. e. Nebulizer Pressure: 45 psi. f. MS1 Scan Range: m/z 100-1000. g. MS/MS: Select the protonated molecular ion ([M+H]+) as the precursor and apply a collision energy of 15-30 eV to induce fragmentation.
4. Mass Spectrometry (APCI): a. Ionization Mode: Positive. b. Corona Current: 4 µA. c. Vaporizer Temperature: 400 °C. d. Drying Gas Flow: 8 L/min. e. Drying Gas Temperature: 325 °C. f. Nebulizer Pressure: 50 psi. g. MS1 Scan Range: m/z 100-1000. h. MS/MS: Select the protonated molecular ion ([M+H]+) as the precursor and apply a collision energy of 20-40 eV.
II. MALDI-TOF MS Analysis
1. Sample and Matrix Preparation: a. Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices for small organic molecules.[10] For less polar compounds, a neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) may be beneficial.[6] Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA). b. Analyte Solution: Prepare a 1 mg/mL solution of the Suzuki coupling product in a compatible solvent (e.g., THF, acetonitrile).
2. Sample Spotting: a. Mix the analyte solution and the matrix solution in a 1:10 ratio (analyte:matrix). b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
3. MALDI-TOF MS Analysis: a. Ionization Mode: Positive, reflectron mode. b. Laser: Nitrogen laser (337 nm). c. Laser Fluence: Adjust to the minimum level required to obtain a good signal-to-noise ratio and minimize in-source fragmentation. d. Mass Range: Calibrate the instrument across the expected mass range of the analyte.
Conclusion and Recommendations
The choice of mass spectrometry technique for the analysis of Suzuki coupling products with benzyloxy groups is highly dependent on the specific properties of the analyte and the goals of the analysis.
-
For routine molecular weight confirmation of moderately polar products, ESI is often the most straightforward and reliable method, providing clear molecular ion information with minimal fragmentation.
-
For less polar analogs or when ESI fails to provide a strong signal, APCI is an excellent alternative.
-
For high-throughput screening or when dealing with complex mixtures, MALDI-TOF MS can be a powerful tool, provided that an appropriate matrix is selected to ensure efficient ionization and minimize interferences.
A thorough understanding of the characteristic fragmentation patterns, particularly the formation of the tropylium ion, is essential for the confident structural elucidation of these important synthetic molecules by tandem mass spectrometry. By carefully selecting the ionization technique and optimizing the analytical parameters, researchers can effectively navigate the challenges of analyzing benzyloxy-protected Suzuki coupling products and ensure the integrity of their synthetic endeavors.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. microsaic.com [microsaic.com]
- 5. biotage.com [biotage.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ugto.mx [ugto.mx]
- 10. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-(Benzyloxy)-2-methylphenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for key intermediates like 5-(Benzyloxy)-2-methylphenylboronic acid is a cornerstone of quality control and regulatory compliance. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound class. We will delve into the causality behind experimental choices, present detailed methodologies, and offer illustrative data to guide you in selecting the most appropriate technique for your analytical challenges.
The Analytical Challenge: The Dual Nature of Boronic Acids
Boronic acids and their derivatives present a unique set of analytical challenges stemming from their chemical properties. While essential for their synthetic utility, the boronic acid moiety is susceptible to dehydration to form cyclic anhydrides (boroxines), and the benzylic ether linkage can be labile under certain conditions. Furthermore, the polarity of the boronic acid group can lead to poor chromatographic performance in reversed-phase HPLC, while their low volatility precludes direct analysis by GC-MS without derivatization.[1][2] A successful purity method must be able to separate the main component from process-related impurities, degradation products, and starting materials, while ensuring the stability of the analyte during analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for the purity assessment of many pharmaceutical intermediates.[3] For this compound, a reversed-phase HPLC method with UV detection (HPLC-UV) offers a robust and reliable approach for routine quality control.
The "Why" Behind the HPLC Method Development
The selection of a reversed-phase C18 column is a logical starting point due to the significant hydrophobic character imparted by the phenyl and benzyloxy groups. The key challenge is to achieve adequate retention of the polar boronic acid without causing peak tailing.[1] This is addressed by using an acidic mobile phase, which suppresses the ionization of the boronic acid group, thereby increasing its retention on the nonpolar stationary phase. An organic modifier gradient, typically with acetonitrile or methanol, is employed to elute a wide range of impurities with varying polarities. UV detection is suitable due to the presence of chromophoric phenyl rings in the molecule.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative HPLC Data
An exemplary HPLC chromatogram would show a sharp, well-defined peak for this compound, with good separation from potential impurities such as the corresponding boroxine or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile and Semi-Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] Due to the low volatility of boronic acids, a derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][5]
The Rationale for Derivatization in GC-MS
The hydroxyl groups of the boronic acid moiety lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic behavior. Silylation is a common and effective derivatization technique that replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility of the analyte and reduces its polarity, leading to improved peak shape and resolution in the GC separation. The mass spectrometer provides definitive identification of the main component and any co-eluting impurities based on their unique mass fragmentation patterns.
Experimental Protocol: GC-MS with Silylation
1. Derivatization and Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
3. Data Analysis:
-
The purity is determined by the area percent of the derivatized main component.
-
Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Illustrative GC-MS Data
A typical total ion chromatogram (TIC) from a GC-MS analysis would display a sharp peak for the di-TMS derivative of this compound. The corresponding mass spectrum would show a characteristic molecular ion peak and fragmentation pattern, confirming the identity of the compound.
Head-to-Head Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.[1][5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a chemical derivatization step to increase volatility. |
| Selectivity | Good, but can be limited for co-eluting impurities with similar UV spectra. | Excellent, provides mass spectral information for definitive peak identification, even for co-eluting peaks.[4] |
| Sensitivity | Typically in the microgram to nanogram range. | High, often in the nanogram to picogram range, especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Identification | Based on retention time comparison with known standards. | Tentative identification of unknown impurities is possible through mass spectral library searching and fragmentation pattern analysis. |
| Throughput | Generally higher due to simpler sample preparation. | Lower due to the additional derivatization step. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Decision-Making Workflow: Choosing the Right Tool for the Job
The selection between HPLC and GC-MS is not a matter of which technique is universally superior, but rather which is most fit-for-purpose based on the specific analytical requirements. The following workflow can guide your decision-making process.
Conclusion: An Orthogonal Approach for Comprehensive Purity Profiling
Both HPLC-UV and GC-MS are powerful and complementary techniques for the purity assessment of this compound derivatives. For routine quality control, where the primary goal is to quantify the main component and known non-volatile impurities, HPLC-UV offers a robust, high-throughput, and cost-effective solution. Conversely, when a more in-depth impurity profile is required, particularly for the identification of unknown volatile or semi-volatile species, the high specificity and sensitivity of GC-MS make it the superior choice. For comprehensive characterization and in-depth investigations, employing both orthogonal techniques provides the most complete and reliable purity profile, ensuring the highest quality of this critical pharmaceutical intermediate.
References
Navigating Steric Hindrance: A Comparative Guide to Palladium Ligands for the Suzuki Coupling of 5-(Benzyloxy)-2-methylphenylboronic acid
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, yet its efficiency can be significantly hampered by sterically demanding substrates. One such challenging building block is 5-(benzyloxy)-2-methylphenylboronic acid, which features an ortho-methyl group that sterically encumbers the boronic acid moiety. This guide provides an in-depth comparison of the performance of various palladium ligands in the Suzuki coupling of this substrate, offering experimental insights to inform rational ligand selection and reaction optimization.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The presence of an ortho-substituent on the phenylboronic acid, such as the methyl group in our topic substrate, introduces significant steric bulk around the reactive center. This steric hindrance can impede key steps in the catalytic cycle, primarily the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Consequently, this can lead to lower reaction yields, slower reaction rates, and the need for harsher reaction conditions.
The key to overcoming this challenge lies in the judicious selection of the ancillary ligand that coordinates to the palladium catalyst. The ligand's architecture dictates the steric and electronic environment around the metal center, profoundly influencing the rates of oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst. The choice of ligand is critical in modulating the efficiency of each step.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Benzyloxy)-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Benzyloxy)-2-methylphenylboronic acid, ensuring the protection of laboratory personnel and the environment. As this compound is utilized in sensitive synthetic applications, understanding its lifecycle from use to disposal is paramount.
I. Hazard Identification and Immediate Safety Precautions
Core Safety Principles:
-
Assume Hazard: Treat this compound with the same level of caution as chemicals with confirmed irritation and acute toxicity hazards.[1]
-
Engineering Controls: All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]
-
Emergency Access: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible before handling the chemical.[3]
II. Personal Protective Equipment (PPE) and Handling
Adherence to appropriate PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan (CHP).[4][5][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[3]
-
Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for tears or punctures before each use. A lab coat must be worn to protect against skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[3]
III. Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper characterization and segregation are critical steps that prevent dangerous chemical reactions and ensure compliance with disposal regulations set by the Environmental Protection Agency (EPA).[7]
This compound waste must be treated as hazardous chemical waste.
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[2][3][8] Boronic acids can be harmful to aquatic life, and this practice violates regulations.[8]
-
No Solid Waste Trash: Do not dispose of the solid chemical or contaminated materials in the regular trash.[2]
-
Segregation is Key: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams, especially strong oxidizing agents, acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][10][11] Incompatible materials can react violently or release toxic gases.[10]
| Parameter | Guideline | Rationale & Citations |
| Waste Classification | Hazardous Chemical Waste | Assumed to be an irritant to skin, eyes, and respiratory tract based on analogous compounds.[1] |
| EPA Waste Codes | Dependent on specific waste stream (e.g., solvents used). Consult your EHS department. | The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][12] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Essential for preventing skin and eye contact as mandated by OSHA laboratory standards.[3][5] |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to dust or vapors.[3][6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents potentially violent or hazardous chemical reactions during storage.[9][10][11] |
IV. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing waste this compound until it can be collected by trained EHS personnel or a licensed hazardous waste contractor.
Step 1: Waste Container Selection and Preparation
-
Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][12]
-
The container must have a secure, leak-proof lid.[7]
-
Ensure the container is clean and dry before adding waste.
Step 2: Labeling the Waste Container
-
Proper labeling is a strict regulatory requirement.[13] Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer unused or contaminated solid this compound into the prepared, labeled hazardous waste container. Also, collect any contaminated consumables like weighing papers or gloves in this container.[2]
-
Liquid Waste: If the compound is in a solution, pour it into a designated liquid hazardous waste container using a funnel to prevent spills.[3] Do not mix aqueous and solvent-based waste streams unless approved by EHS.[14]
-
Container Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
Step 4: Storage Pending Disposal
-
Securely close the waste container cap after each addition.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][10][13]
-
The SAA must be in a secondary containment bin to catch any potential leaks.[14]
-
Store the waste away from incompatible materials.[10]
Step 5: Arranging for Final Disposal
-
Once the container is full or has been in storage for the maximum allowed time (per institutional and EPA guidelines), arrange for pickup.[10][15]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a collection.[3]
V. Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.[3]
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your EHS department immediately.[11]
-
PPE: Don the appropriate PPE as described in Section II.
-
Containment & Cleanup:
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[3]
VI. Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2][17]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[2][17] Depending on local regulations, subsequent rinses may also need to be collected.[2]
-
Dry and Deface: Allow the rinsed container to air dry completely in a well-ventilated area.[2]
-
Final Disposal: Once clean and dry, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. medlabmag.com [medlabmag.com]
- 14. nswai.org [nswai.org]
- 15. epa.gov [epa.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-(Benzyloxy)-2-methylphenylboronic acid
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, more importantly, safely. This guide provides essential, scientifically-grounded information for handling 5-(Benzyloxy)-2-methylphenylboronic acid (CAS 1793003-77-6)[1], focusing on the personal protective equipment (PPE) and operational protocols necessary to ensure your safety and the integrity of your research.
Hazard Assessment: The "Why" Behind the Precautions
Arylboronic acids are a cornerstone of modern organic synthesis, but their reactivity necessitates careful handling. The primary hazards associated with this class of compounds, and therefore presumed for this compound, are:
-
Skin and Eye Irritation: Direct contact can lead to irritation or chemical burns.[2][3]
-
Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol can irritate the respiratory system.[2][4]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5]
Recent studies have also suggested that some arylboronic acids may be weakly mutagenic, reinforcing the need to minimize exposure and treat them as potentially genotoxic impurities.[6]
Engineering Controls: Your First Line of Defense
Before selecting PPE, it is crucial to implement appropriate engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted within a certified chemical fume hood.[2][7] This is the most critical engineering control for preventing the inhalation of dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Accessible Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE): A Detailed Protocol
PPE is the final barrier between you and the chemical. The following is a mandatory, multi-layered approach to personal protection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 standard) or a full-face shield.[4][8] | Protects the eyes from splashes and airborne dust particles, which can cause serious irritation.[2] A face shield offers broader protection, especially when handling larger quantities or if there's a significant splash risk.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | Prevents direct skin contact, which can cause irritation.[3] Gloves should be inspected for tears or holes before each use and changed immediately if contamination occurs or after handling is complete.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8] | Protects the skin on your body and arms from accidental spills and contact. Do not wear shorts, skirts, or sandals in the laboratory.[8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust is generated outside a fume hood. | Prevents the inhalation of the powdered compound, which may cause respiratory tract irritation.[4][7] Engineering controls like a fume hood should be the primary method of exposure reduction. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Preparation:
-
Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[8]
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize dust generation.[2]
-
Use a spatula for transfers. Avoid scooping in a way that creates airborne dust.
-
Keep the container of this compound tightly closed when not in use.[2]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
References
- 1. parchem.com [parchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
